Enoxolone aluminate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
4598-66-7 |
|---|---|
Molecular Formula |
C90H135AlO12 |
Molecular Weight |
1436.0 g/mol |
IUPAC Name |
aluminum;(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate |
InChI |
InChI=1S/3C30H46O4.Al/c3*1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6;/h3*16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34);/q;;;+3/p-3/t3*19-,21-,22-,23+,26+,27-,28-,29+,30+;/m000./s1 |
InChI Key |
JIQUHOXNCWKESF-UBYPFOLZSA-K |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)[O-].C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)[O-].C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)[O-].[Al+3] |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C.CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C.CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C.[Al+3] |
Origin of Product |
United States |
Foundational & Exploratory
Enoxolone Aluminate: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enoxolone, a pentacyclic triterpenoid derived from licorice root, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-ulcer, and antiviral effects.[1] Its aluminum salt, enoxolone aluminate, is of particular interest for its potential therapeutic applications, leveraging the properties of both enoxolone and aluminum. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. It includes a detailed, proposed experimental protocol for its synthesis, a summary of its physicochemical properties, and a description of the analytical techniques used for its characterization. Furthermore, this document outlines the known biological signaling pathways associated with enoxolone, providing a basis for understanding the potential mechanisms of action of this compound.
Introduction
Enoxolone, also known as glycyrrhetinic acid, is the active metabolite of glycyrrhizin, a major component of the licorice plant (Glycyrrhiza glabra).[2] It possesses a well-documented history of medicinal use, attributed to its anti-inflammatory, anti-ulcerative, and immunomodulatory properties.[1][3] The formation of metal salts of enoxolone, such as this compound, is a strategy to potentially enhance its therapeutic efficacy, modify its pharmacokinetic profile, or improve its formulation characteristics. This compound has the chemical formula C90H135AlO12, indicating a complex of three enoxolone molecules with one aluminum ion.[4][5][6] This guide serves as a technical resource for researchers and professionals in drug development, offering a detailed exploration of the synthesis and characterization of this promising compound.
Physicochemical Properties
A summary of the key physicochemical properties of enoxolone and the predicted properties for this compound are presented in Table 1.
| Property | Enoxolone | This compound (Predicted) | Reference |
| Molecular Formula | C30H46O4 | C90H135AlO12 | [1],[4] |
| Molar Mass | 470.69 g/mol | 1436.04 g/mol | [1],[5] |
| Appearance | White or almost white crystalline powder | White to off-white powder | [7] |
| Solubility | Practically insoluble in water; soluble in ethanol, sparingly soluble in methylene chloride. | Predicted to have low water solubility. | [7] |
| Melting Point | 287-293 °C | Not available | |
| pKa (Strongest Acidic) | 4.44 | Not applicable | [5] |
Synthesis of this compound
Proposed Experimental Protocol
Objective: To synthesize this compound from enoxolone.
Materials:
-
Enoxolone (18β-glycyrrhetinic acid, >98% purity)
-
Sodium hydroxide (NaOH)
-
Aluminum chloride (AlCl3) or Aluminum sulfate (Al2(SO4)3)
-
Ethanol (95%)
-
Deionized water
-
Hydrochloric acid (HCl, 1M)
-
Toluene
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Vacuum filtration apparatus
-
Drying oven
-
pH meter
Procedure:
-
Preparation of Sodium Enoxolonate:
-
Dissolve a specific molar quantity of enoxolone in ethanol in a round-bottom flask with stirring.
-
In a separate beaker, prepare an equimolar aqueous solution of sodium hydroxide.
-
Slowly add the sodium hydroxide solution to the enoxolone solution with continuous stirring.
-
Heat the mixture to reflux for 1-2 hours to ensure complete formation of the sodium salt.
-
Allow the solution to cool to room temperature.
-
-
Precipitation of this compound:
-
In a separate beaker, prepare an aqueous solution of an aluminum salt (e.g., aluminum chloride or aluminum sulfate). The molar ratio of enoxolone to aluminum should be 3:1.
-
Slowly add the aluminum salt solution to the sodium enoxolonate solution with vigorous stirring.
-
A precipitate of this compound should form immediately.
-
Continue stirring for an additional 1-2 hours at room temperature to ensure complete precipitation.
-
Monitor the pH of the solution and adjust to a slightly acidic or neutral pH with dilute HCl if necessary to optimize precipitation.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with deionized water to remove any unreacted salts and impurities.
-
Further wash the precipitate with a non-polar solvent like toluene to remove any unreacted enoxolone.
-
Dry the purified this compound in a drying oven at a controlled temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Synthesis Workflow Diagram
Characterization of this compound
A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and physicochemical properties. The following techniques are recommended.
Spectroscopic Characterization
| Technique | Expected Observations |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Disappearance of the broad -OH stretch from the carboxylic acid of enoxolone. Shift of the C=O stretching frequency of the carboxylate group compared to the carboxylic acid of enoxolone. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Broadening of the signals in the ¹H and ¹³C NMR spectra due to the presence of the paramagnetic aluminum ion. Disappearance of the carboxylic acid proton signal in the ¹H NMR spectrum. |
| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern to confirm the presence of the enoxolone moiety. |
Thermal Analysis
| Technique | Expected Observations |
| Thermogravimetric Analysis (TGA) | Determination of the thermal stability and decomposition profile of the compound. Can indicate the presence of coordinated or lattice water molecules. |
| Differential Scanning Calorimetry (DSC) | Identification of phase transitions, such as melting point and decomposition temperature. |
Other Characterization Techniques
| Technique | Expected Observations |
| X-ray Diffraction (XRD) | Determination of the crystalline or amorphous nature of the synthesized powder. |
| Elemental Analysis | Quantification of the carbon, hydrogen, and aluminum content to confirm the empirical formula. |
Characterization Workflow Diagram
Biological Activity and Signaling Pathways
The biological activity of this compound is expected to be primarily derived from the enoxolone moiety. Enoxolone exhibits a range of pharmacological effects, with its anti-inflammatory properties being the most extensively studied.
Anti-inflammatory Mechanism
Enoxolone is known to inhibit the enzymes 15-hydroxyprostaglandin dehydrogenase and delta-13-prostaglandin reductase. This inhibition leads to an increase in the levels of prostaglandins E2 and F2α, which play a role in modulating inflammation and protecting the gastric mucosa.
Modulation of the ERK1/2 Signaling Pathway
Recent studies have indicated that enoxolone can suppress inflammatory signaling and apoptosis in chondrocytes through the modulation of the ERK1/2 (Extracellular signal-Regulated Kinase 1/2) pathway. This pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade, which regulates a variety of cellular processes, including proliferation, differentiation, and survival.
Signaling Pathway Diagram
Conclusion
This compound represents a promising compound for further investigation in drug development, building upon the well-established therapeutic properties of enoxolone. This technical guide provides a foundational framework for its synthesis and characterization, offering a proposed experimental approach and outlining the necessary analytical techniques for its comprehensive evaluation. Further research is warranted to elucidate the specific pharmacokinetic and pharmacodynamic properties of this compound and to fully explore its therapeutic potential.
References
- 1. Enoxolone - Wikipedia [en.wikipedia.org]
- 2. enoxolone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Glycyrrhetinic Acid | C30H46O4 | CID 10114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C90H135AlO12 | CID 25210759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. selectbotanical.com [selectbotanical.com]
Glycyrrhetinic Acid Aluminum Salt: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glycyrrhetinic acid, a pentacyclic triterpenoid derived from the hydrolysis of glycyrrhizin, the primary active component of licorice root, has long been recognized for its diverse pharmacological activities. The aluminum salt of glycyrrhetinic acid is a formulation that leverages these properties, particularly in the realms of anti-inflammatory and anti-ulcer applications. This technical guide elucidates the core mechanisms of action of glycyrrhetinic acid, with the understanding that the aluminum salt primarily serves as a delivery vehicle for the active glycyrrhetinic acid moiety, potentially contributing its own cytoprotective effects. This document provides a comprehensive overview of the signaling pathways involved, quantitative data from key studies, and detailed experimental protocols to facilitate further research and development.
Core Pharmacological Actions
Glycyrrhetinic acid aluminum salt exhibits two primary, interconnected pharmacological effects: potent anti-inflammatory activity and significant anti-ulcer and cytoprotective properties.
Anti-inflammatory Mechanism of Action
The anti-inflammatory effects of glycyrrhetinic acid are multifaceted, targeting several key pathways in the inflammatory cascade.
-
Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2): A primary and well-established mechanism is the inhibition of 11β-HSD2, an enzyme responsible for the conversion of active cortisol to inactive cortisone. By inhibiting this enzyme, glycyrrhetinic acid increases the local concentration of cortisol, a potent endogenous glucocorticoid, thereby amplifying its anti-inflammatory effects.
-
Modulation of Pro-inflammatory Signaling Pathways: Glycyrrhetinic acid has been shown to interfere with key signaling pathways that regulate the expression of pro-inflammatory mediators.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: It inhibits the activation of NF-κB, a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This inhibition prevents the translocation of NF-κB to the nucleus and subsequent gene transcription.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: Glycyrrhetinic acid also modulates the MAPK signaling cascade, which is involved in cellular responses to a variety of stimuli and plays a significant role in inflammation.
-
-
Inhibition of Pro-inflammatory Mediators: The compound directly and indirectly reduces the production of various pro-inflammatory molecules:
-
Cytokines: It suppresses the synthesis of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).
-
Enzymes: Glycyrrhetinic acid inhibits the activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide and prostaglandins, respectively, which are potent mediators of inflammation.[1][2][3]
-
-
Antioxidant Activity: Glycyrrhetinic acid exhibits antioxidant properties by scavenging reactive oxygen species (ROS), thereby reducing oxidative stress, a key contributor to inflammation and tissue damage.
Anti-ulcer and Cytoprotective Mechanism of Action
The gastroprotective effects of glycyrrhetinic acid aluminum salt are attributed to both the glycyrrhetinic acid component and the potential contribution of the aluminum ion.
-
Strengthening of Gastric Mucosal Defense: The primary anti-ulcer mechanism is believed to be the enhancement of the defensive capacity of the gastric mucosa.
-
Increased Mucus Production: Glycyrrhetinic acid stimulates the secretion of gastric mucus, which forms a protective barrier against the corrosive effects of gastric acid and pepsin.[4]
-
Enhanced Mucosal Blood Flow: Improved blood flow to the gastric mucosa is another proposed mechanism, which facilitates the delivery of nutrients and the removal of toxic substances, thereby promoting tissue repair.
-
-
Anti-Helicobacter pylori Activity: Some studies suggest that glycyrrhetinic acid possesses inhibitory activity against Helicobacter pylori, a bacterium strongly associated with the pathogenesis of peptic ulcers.
-
Inhibition of Prostaglandin Degradation: By inhibiting enzymes that metabolize prostaglandins, glycyrrhetinic acid may increase the local concentration of these protective compounds in the gastric mucosa. Prostaglandins play a crucial role in maintaining mucosal integrity.
-
Role of the Aluminum Ion: Aluminum-containing compounds are known to have their own cytoprotective effects. The aluminum ion in glycyrrhetinic acid aluminum salt may contribute to the overall anti-ulcer effect by:
-
Adhering to the ulcer crater: Forming a protective coating that shields the ulcer from acid and pepsin.
-
Stimulating local prostaglandin synthesis and mucus secretion.
-
Quantitative Pharmacological Data
The following table summarizes key quantitative data from various in vitro and in vivo studies on glycyrrhetinic acid and its derivatives. It is important to note that direct quantitative data for the aluminum salt is limited, and the presented data pertains to the active glycyrrhetinic acid moiety and its related compounds.
| Parameter | Compound/Derivative | Assay/Model | Result | Reference |
| Anti-inflammatory Activity | ||||
| ED50 | Di-sodium salt of 18β-olean-12-ene-3β,30-diol di-O-hemiphthalate | Carrageenan-induced rat paw edema | 70 mg/kg (p.o.) | [5] |
| ED50 | 18β-olean-9(11),12-dione-3β,30-diol di-O-hemiphthalate | Carrageenan-induced rat paw edema | 90 mg/kg (p.o.) | [5] |
| ED50 | Olean-11,13(18)-diene-3β,30-diol di-O-hemiphthalate | Carrageenan-induced rat paw edema | 108 mg/kg (p.o.) | [5] |
| ED50 | Glycyrrhetinic acid | Carrageenan-induced rat paw edema | 200 mg/kg (p.o.) | [5] |
| IC50 | 3β-hydroxy-30-nor-olean-11,13(18)-dien-20β-[N-(2-carboxyphenyl)]carboxamide | IL-1β-induced PGE2 production in NHDF | 1.0 µM | [2] |
| ID50 | Di-sodium salt of olean-12-ene-3β, 30-diol 3β, 30-di-O-hemiphthalate | 5-lipoxygenase inhibition | 5.8 x 10⁻⁶ M | [1] |
| ID50 | Di-sodium salt of olean-12-ene-3β, 30-diol 3β, 30-di-O-hemiphthalate | Cyclooxygenase inhibition | 5.6 x 10⁻⁵ M | [1] |
| Anti-cancer Activity (for context) | ||||
| IC50 | 18α-monoglucuronide of Glycyrrhetinic acid | HepG2 cancer cell line | 6.67 µM | [6] |
| IC50 | 18α-monoglucuronide of Glycyrrhetinic acid | HeLa cancer cell line | 7.43 µM | [6] |
| IC50 | 18α-monoglucuronide of Glycyrrhetinic acid | A549 cancer cell line | 15.76 µM | [6] |
Key Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in the mechanism of action of glycyrrhetinic acid and a typical experimental workflow for its evaluation.
Caption: Anti-inflammatory signaling pathway of Glycyrrhetinic Acid.
Caption: Experimental workflow for evaluating anti-ulcer activity.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of glycyrrhetinic acid's mechanism of action.
Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Assay)
This model is a standard and highly reproducible method for evaluating the acute anti-inflammatory activity of a compound.
Materials:
-
Male Wistar rats (150-200 g)
-
Glycyrrhetinic acid aluminum salt
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
Protocol:
-
Fast the rats overnight with free access to water.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compound (glycyrrhetinic acid aluminum salt at various doses, e.g., 50, 100, 200 mg/kg), vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.).
-
After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle-treated control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
In Vitro 11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2) Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of 11β-HSD2.
Materials:
-
Human recombinant 11β-HSD2 enzyme (or cell lysates containing the enzyme)
-
[³H]-Cortisol (radiolabeled substrate)
-
NAD⁺ (cofactor)
-
Scintillation cocktail
-
Scintillation counter
-
Test compound (glycyrrhetinic acid aluminum salt)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
Protocol:
-
Prepare a reaction mixture containing the assay buffer, NAD⁺, and the human recombinant 11β-HSD2 enzyme.
-
Add the test compound at various concentrations to the reaction mixture and pre-incubate for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate, [³H]-Cortisol.
-
Incubate the reaction for a specific time (e.g., 20-30 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., a mixture of organic solvents to extract the steroids).
-
Separate the substrate ([³H]-Cortisol) from the product ([³H]-Cortisone) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of radioactive product formed using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity).
NF-κB Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the activation of NF-κB by observing its binding to a labeled DNA probe.
Materials:
-
Nuclear protein extracts from cells treated with an inflammatory stimulus (e.g., TNF-α) and the test compound.
-
Double-stranded oligonucleotide probe containing the NF-κB consensus binding site, labeled with a radioisotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).
-
Poly(dI-dC) (non-specific competitor DNA)
-
Binding buffer
-
Loading buffer
-
Native polyacrylamide gel
-
Electrophoresis apparatus
-
Autoradiography film or chemiluminescence detection system
Protocol:
-
Prepare nuclear extracts from cells that have been pre-treated with glycyrrhetinic acid aluminum salt followed by stimulation with an inflammatory agent.
-
Incubate the nuclear extracts with the labeled NF-κB probe in the presence of poly(dI-dC) and binding buffer on ice for a specified time (e.g., 20-30 minutes).
-
For supershift analysis, add an antibody specific to an NF-κB subunit (e.g., p65) to the binding reaction to confirm the identity of the protein-DNA complex.
-
Add loading buffer to the samples and load them onto a pre-run native polyacrylamide gel.
-
Perform electrophoresis to separate the protein-DNA complexes from the free probe.
-
Dry the gel and expose it to an autoradiography film or use a chemiluminescence detection system to visualize the bands.
-
A decrease in the intensity of the shifted band in the presence of the test compound indicates inhibition of NF-κB activation.
Conclusion
Glycyrrhetinic acid aluminum salt is a promising therapeutic agent with well-defined anti-inflammatory and anti-ulcer properties. Its mechanism of action is primarily driven by the glycyrrhetinic acid moiety, which modulates key inflammatory pathways, including the inhibition of 11β-HSD2 and the NF-κB and MAPK signaling cascades. The anti-ulcer effects are attributed to the enhancement of gastric mucosal defense mechanisms, with a potential synergistic contribution from the aluminum ion. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals, facilitating further investigation and the potential clinical application of this compound. Future research should focus on elucidating the precise role of the aluminum salt in the formulation's overall efficacy and bioavailability.
References
- 1. Inhibitory Effect of Glycyrrhetinic Acid Derivatives on Lipoxygenase and Prostaglandin Synthetase [jstage.jst.go.jp]
- 2. Synthesis and inhibitory effect of novel glycyrrhetinic acid derivatives on IL-1 beta-induced prostaglandin E(2) production in normal human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycyrrhizin inhibits prostaglandin E2 production by activated peritoneal macrophages from rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Licorice flavonoid alleviates gastric ulcers by producing changes in gut microbiota and promoting mucus cell regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of rat acute inflammatory paw oedema by dihemiphthalate of glycyrrhetinic acid derivatives: comparison with glycyrrhetinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Pharmacological Activities of Glycyrrhizinic Acid (“Glycyrrhizin”) and Glycyrrhetinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Bioavailability of Enoxolone: An In-depth Technical Guide on the Core Active Moiety
Disclaimer: Publicly available scientific literature and drug development resources contain a notable scarcity of specific data on the pharmacokinetics and bioavailability of enoxolone aluminate . Therefore, this guide focuses on the pharmacokinetic profile of its active component, enoxolone (also known as glycyrrhetinic acid), derived from studies on the acid itself or its precursor, glycyrrhizic acid. The potential influence of the aluminum salt on the absorption and disposition of enoxolone will be discussed based on general principles of pharmacology.
Introduction to Enoxolone
Enoxolone, a pentacyclic triterpenoid derivative obtained from the hydrolysis of glycyrrhizic acid found in licorice root, is recognized for its anti-inflammatory, anti-ulcer, and expectorant properties.[1] Its therapeutic effects are attributed to various mechanisms, including the inhibition of enzymes that metabolize prostaglandins. Given its clinical interest, understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for optimizing its therapeutic use and ensuring its safety.
Pharmacokinetic Profile of Enoxolone
The systemic exposure to enoxolone is a result of a complex interplay of factors including its route of administration, formulation, and metabolic conversion from its prodrug, glycyrrhizic acid.
Absorption
Following oral administration, enoxolone is absorbed from the gastrointestinal tract. However, its bioavailability can be influenced by its low aqueous solubility. Studies in various animal models and humans have demonstrated that enoxolone can be detected in plasma after oral intake. In a study involving healthy volunteers who received oral doses of 500 mg, 1000 mg, and 1500 mg of glycyrrhetinic acid, the peak plasma concentration and the area under the plasma concentration-time curve (AUC) increased with escalating doses.[2]
The absorption of enoxolone is significantly enhanced when administered as its prodrug, glycyrrhizic acid. Intestinal bacteria hydrolyze glycyrrhizic acid to enoxolone, which is then absorbed. This enterohepatic circulation contributes to a delayed peak concentration and prolonged half-life.[2]
For topical applications, such as in dental products, the systemic absorption of enoxolone is expected to be very low. A clinical trial protocol for a toothpaste containing enoxolone notes that the absorption rate is anticipated to be minimal.[3] The primary action in such formulations is local at the site of application.[1][4][5]
Distribution
Once absorbed, enoxolone is distributed throughout the body. Due to its lipophilic nature, it is expected to penetrate various tissues. Information on its volume of distribution is limited, but its ability to exert effects on various organs suggests systemic distribution.
Metabolism
The metabolism of enoxolone is not extensively detailed in the available literature. It is known to undergo conjugation reactions, such as glucuronidation, in the liver. Urinary elimination of enoxolone and its glucuronide conjugates has been reported to be less than 1% of the administered dose, suggesting that biliary excretion is a major route of elimination.[2]
Excretion
Quantitative Pharmacokinetic Data
The following table summarizes the limited publicly available pharmacokinetic parameters for enoxolone (glycyrrhetinic acid) in humans. It is important to note that these values are from a single study and may vary depending on the individual, formulation, and analytical methods used.
| Parameter | 1000 mg Dose (Mean ± SEM) | 1500 mg Dose (Mean ± SEM) |
| t½ (second elimination phase) | 11.5 ± 1.2 h | 38.7 ± 10.5 h |
| Urinary Excretion (24h) | < 1% of dose | < 1% of dose |
| Data sourced from a study in healthy human volunteers.[2] |
Potential Influence of the Aluminum Salt
The formulation of enoxolone as an aluminum salt could potentially impact its pharmacokinetic properties, primarily its absorption. Aluminum salts generally have very low oral bioavailability, with less than 1% of the aluminum cation being absorbed systemically.[6] The primary role of aluminum salts in pharmaceutical formulations can be as an excipient, influencing the stability and release of the active drug.[7][8]
It is plausible that this compound may have a slower dissolution rate compared to the free acid form, which could lead to a delayed and potentially reduced overall absorption from the gastrointestinal tract. However, without specific studies on this compound, this remains a theoretical consideration. Dietary components, such as citric and other organic acids, have been shown to potentially increase the absorption of aluminum from insoluble aluminum salts.[9]
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of this compound are not available in the public domain. However, a general workflow for a pharmacokinetic study of an oral drug would typically involve the following steps:
-
Subject Recruitment and Dosing: Healthy volunteers or relevant animal models are selected based on inclusion and exclusion criteria. The drug is administered at a specific dose and formulation.
-
Sample Collection: Blood samples are collected at predetermined time points post-dosing. Urine and feces may also be collected to assess excretion.
-
Bioanalytical Method: A validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS), is used to quantify the concentration of the drug and its metabolites in the biological samples.
-
Pharmacokinetic Analysis: The concentration-time data is analyzed using pharmacokinetic software to determine key parameters such as Cmax, Tmax, AUC, half-life, and clearance.
-
Data Interpretation and Reporting: The results are interpreted to understand the ADME properties of the drug.
Visualizations
General ADME Pathway of Enoxolone
Caption: Generalized ADME pathway for orally administered enoxolone.
Hypothetical Experimental Workflow for a Pharmacokinetic Study
Caption: Hypothetical workflow for a clinical pharmacokinetic study.
Conclusion
While enoxolone has been the subject of some pharmacokinetic investigations, a comprehensive understanding of the ADME of this compound remains elusive due to a lack of specific data. The available information on enoxolone suggests that its absorption can be variable and is influenced by its formulation and whether it is administered as a prodrug. Its elimination appears to be primarily through biliary excretion. The aluminum salt form may alter the absorption profile, likely leading to slower dissolution and potentially lower systemic bioavailability. For topical applications, systemic exposure is expected to be minimal. To definitively characterize the pharmacokinetics and bioavailability of this compound, further preclinical and clinical studies are warranted. Such studies would be essential for the rational development and optimal clinical application of this compound.
References
- 1. Effect of Enoxolone on Dental Plaque, Gingival Inflammation, and Bleeding IADR Abstract Archives [iadr.abstractarchives.com]
- 2. Kinetics and dynamics of orally administered 18 beta-glycyrrhetinic acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Metal salts with low oral bioavailability and considerable exposures from ubiquitous background: Inorganic aluminum salts as an example for issues in toxicity testing and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lohmann-minerals.com [lohmann-minerals.com]
- 8. lohmann-minerals.com [lohmann-minerals.com]
- 9. Potential toxicity of presumably insoluble aluminum salts in presence of common dietary acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Enoxolone Aluminate: A Technical Guide to Crystal Structure and Polymorphism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Enoxolone Aluminate
Enoxolone, also known as glycyrrhetinic acid, is a natural product derived from the hydrolysis of glycyrrhizic acid, which is extracted from licorice root.[1] Chemically, it is a β-amyrin type pentacyclic triterpenoid. This compound is the aluminum salt of enoxolone, with the molecular formula C₉₀H₁₃₅AlO₁₂.[2] The formation of a salt can significantly alter the physicochemical properties of a drug, making the study of its solid-state characteristics essential for drug development.
Table 1: General Properties of this compound
| Property | Value |
| Molecular Formula | C₉₀H₁₃₅AlO₁₂ |
| Molecular Weight | 1460.0 g/mol |
| Base Compound | Enoxolone (Glycyrrhetinic Acid) |
| Salt Counterion | Aluminum (Al³⁺) |
Crystal Structure Determination: Experimental Protocols
The definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction (XRD).
Single-Crystal X-ray Diffraction (XRD)
Objective: To determine the precise atomic coordinates, bond lengths, bond angles, and space group of a single crystal of this compound.
Methodology:
-
Crystal Growth:
-
Slow evaporation of a saturated solution of this compound in a suitable solvent or solvent mixture. Solvents to be screened include ethanol, methanol, acetone, and ethyl acetate.
-
Vapor diffusion, where a solution of the compound is allowed to slowly equilibrate with a vapor of a less soluble solvent.
-
Cooling crystallization, involving the slow cooling of a saturated solution.
-
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection:
-
The mounted crystal is placed in a single-crystal X-ray diffractometer.
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).
-
The diffraction pattern is recorded on a detector as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.
-
The atomic positions and thermal parameters are refined against the experimental data to yield the final crystal structure.
-
Table 2: Expected Data from Single-Crystal XRD of this compound
| Parameter | Description |
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | The symmetry group of the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal. |
| Volume (V) | The volume of the unit cell. |
| Z | The number of formula units per unit cell. |
| Calculated Density (ρ) | The density calculated from the crystal structure. |
| Atomic Coordinates (x, y, z) | The fractional coordinates of each atom in the unit cell. |
| Bond Lengths and Angles | The distances and angles between atoms. |
| R-factor | A measure of the agreement between the calculated and observed structure factors. |
Polymorphism Characterization
Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a drug can exhibit different physical properties, impacting its therapeutic efficacy.
Powder X-ray Diffraction (PXRD)
Objective: To identify and differentiate between different polymorphic forms of this compound and to assess the crystallinity of a sample.
Methodology:
-
Sample Preparation: A fine powder of the this compound sample is gently packed into a sample holder.
-
Data Collection:
-
The sample is placed in a powder X-ray diffractometer.
-
The sample is irradiated with a monochromatic X-ray beam.
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
-
Data Analysis: The resulting PXRD pattern, a plot of intensity versus 2θ, serves as a unique "fingerprint" for a specific crystalline form. Different polymorphs will produce distinct patterns.
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Objective: To investigate the thermal behavior of this compound, including melting points, phase transitions, and decomposition temperatures, which are characteristic of different polymorphs.
Methodology:
-
Differential Scanning Calorimetry (DSC):
-
A small amount of the sample (typically 1-5 mg) is weighed into an aluminum pan.
-
The pan is sealed and placed in the DSC instrument alongside an empty reference pan.
-
The temperature of both pans is increased at a constant rate.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
Endothermic events (e.g., melting, solid-solid transitions) and exothermic events (e.g., crystallization) are recorded.
-
-
Thermogravimetric Analysis (TGA):
-
A small amount of the sample is placed in a tared TGA pan.
-
The pan is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).
-
The change in mass of the sample is recorded as a function of temperature.
-
Mass loss can indicate desolvation or decomposition.
-
Table 3: Representative Data from Thermal Analysis of this compound Polymorphs
| Polymorph | Melting Point (DSC, °C) | Enthalpy of Fusion (J/g) | Decomposition Onset (TGA, °C) |
| Form A | e.g., 210-215 | e.g., 85 | e.g., 280 |
| Form B | e.g., 225-230 | e.g., 95 | e.g., 285 |
Spectroscopic Techniques
Objective: To obtain complementary information on the molecular structure and intermolecular interactions within the crystal lattice, which can differ between polymorphs.
-
Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecules. Different crystal packing and conformations in polymorphs can lead to shifts in the vibrational frequencies.
-
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: ssNMR is sensitive to the local environment of atomic nuclei. Different polymorphs can be distinguished by differences in their chemical shifts.
Signaling Pathway of Enoxolone
Recent research has elucidated a potential antivirulence mechanism of enoxolone against Clostridioides difficile. Enoxolone has been shown to inhibit the biosynthesis of toxins TcdA and TcdB by targeting two key enzymes: ATP synthase subunit alpha (AtpA) and adenine deaminase (Ade).[3] This dual-target mechanism disrupts cellular energy production and purine metabolism, ultimately leading to a reduction in toxin production.[3]
Caption: Enoxolone's inhibition of C. difficile toxin production.
Experimental Workflow for Polymorph Screening
A systematic approach is necessary to identify and characterize all relevant polymorphic forms of this compound.
Caption: Workflow for this compound polymorph screening.
Conclusion
The solid-state properties of this compound are crucial for its successful development as a pharmaceutical agent. While specific crystal structure data is not currently in the public domain, this guide provides the necessary framework for its comprehensive characterization. By employing the experimental protocols outlined herein, researchers can elucidate the crystal structure, identify and characterize polymorphic forms, and ultimately select the optimal solid form for clinical development. Understanding the relationship between the solid-state structure and the physicochemical properties of this compound will enable the development of stable, safe, and effective drug products.
References
Methodological & Application
Application Notes and Protocols for Enoxolone Aluminate in the Treatment of Gastric Ulcers in Rats
Disclaimer: Direct experimental data on the use of enoxolone aluminate for gastric ulcer treatment in rats is limited in the available scientific literature. The following application notes and protocols are based on studies conducted with structurally related compounds, namely carbenoxolone (a derivative of enoxolone) and aluminum-containing antacids. These protocols are intended to serve as a foundational guide for researchers and should be adapted and validated for the specific experimental context.
Introduction
Enoxolone, also known as glycyrrhetinic acid, is a pentacyclic triterpenoid with known anti-inflammatory and cytoprotective properties. When combined with aluminum, as in this compound, it is hypothesized to possess both the mucosal protective effects of enoxolone and the acid-neutralizing capacity of aluminum hydroxide. This combination makes it a promising candidate for the treatment of gastric ulcers. The following notes detail the potential mechanisms, experimental protocols, and data presentation for evaluating the efficacy of this compound in rat models of gastric ulcer.
Potential Mechanism of Action
The gastroprotective effect of this compound is likely multifactorial, drawing from the properties of both enoxolone (and its related compound, carbenoxolone) and aluminum hydroxide.
-
Enoxolone/Carbenoxolone: These compounds are believed to enhance the natural defense mechanisms of the gastric mucosa. This includes increasing the production and viscosity of gastric mucus, which forms a protective barrier against acid and pepsin. They may also increase the lifespan of gastric epithelial cells and enhance local prostaglandin synthesis, which plays a crucial role in mucosal integrity and repair.
-
Aluminum Hydroxide: This component acts as an antacid, directly neutralizing gastric acid to provide immediate symptomatic relief.[1] It can also inhibit the activity of pepsin, a digestive enzyme that can exacerbate mucosal damage.[1] Furthermore, aluminum-containing antacids may have cytoprotective effects by stimulating the synthesis of prostaglandins and bicarbonate.[1]
A proposed signaling pathway for the gastroprotective action is illustrated below.
References
Application Notes and Protocols: Enoxolone Aluminate in Gastrointestinal Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enoxolone, also known as 18β-glycyrrhetinic acid, is a pentacyclic triterpenoid derived from the hydrolysis of glycyrrhizic acid, the main active component of licorice root. It possesses a wide range of pharmacological properties, including potent anti-inflammatory, anti-ulcerative, and cytoprotective effects, making it a compelling candidate for treating various gastrointestinal (GI) disorders.[1] The aluminum salt of enoxolone, herein referred to as enoxolone aluminate, is a compound of interest for targeted drug delivery within the GI tract. While specific research on this compound is limited, its potential can be extrapolated from the well-documented properties of enoxolone and the common use of aluminum compounds in gastroenterology.
Aluminum salts, such as aluminum hydroxide, are frequently used as antacids and mucosal protective agents.[2][3][4][5][6] A compound combining enoxolone with aluminum could offer a dual-action therapeutic: the targeted anti-inflammatory and healing properties of enoxolone, coupled with the acid-neutralizing and barrier-forming capabilities of aluminum. This combination may provide a synergistic effect, enhancing the therapeutic efficacy for conditions like peptic ulcers, gastritis, and inflammatory bowel disease (IBD).
These application notes provide a theoretical framework and detailed protocols for the synthesis, characterization, and evaluation of this compound as a drug delivery system for the GI tract.
Physicochemical Properties and Proposed Advantages
This compound is predicted to be a water-insoluble salt. This inherent low solubility can be advantageous for GI drug delivery, potentially offering:
-
Sustained Release: Slow dissolution in the GI tract could lead to prolonged therapeutic action.
-
Targeted Local Action: Reduced systemic absorption may concentrate the therapeutic effect at the site of inflammation or ulceration in the GI mucosa.
-
Enhanced Mucoadhesion: Aluminum compounds are known to adhere to the GI mucosa, particularly at ulcerated sites.[7][8] This property could prolong the contact time of enoxolone with the affected tissue.
-
Acid Neutralization: The aluminum component can neutralize gastric acid, providing symptomatic relief and creating a more favorable environment for ulcer healing.[2][5][6]
Proposed Mechanism of Action in the GI Tract
The therapeutic effect of this compound in the GI tract is hypothesized to be multi-faceted, combining the mechanisms of both enoxolone and aluminum.
-
Anti-inflammatory Action: Enoxolone inhibits the enzymes 15-hydroxyprostaglandin dehydrogenase and delta-13-prostaglandin reductase, which are responsible for the metabolism of prostaglandins PGE-2 and PGF-2α.[1] This leads to an increase in local prostaglandin levels, which in turn reduces inflammation.
-
Cytoprotective and Anti-Ulcer Effects: The elevated prostaglandin levels also inhibit gastric acid secretion and stimulate the secretion of protective mucus in the stomach and intestines, promoting the healing of peptic ulcers.[1]
-
Mucosal Barrier Formation: Similar to sucralfate (an aluminum hydroxide complex), this compound is expected to form a protective barrier over ulcerated or inflamed mucosal surfaces.[7][8][9] This barrier would shield the tissue from irritants like gastric acid, pepsin, and bile salts.
-
Acid Neutralization: The aluminum hydroxide component directly neutralizes stomach acid, raising the gastric pH.[2][5][6]
A diagram illustrating the proposed synergistic mechanism of action is provided below.
Experimental Protocols
The following protocols are provided as a guide for the synthesis, formulation, and evaluation of this compound for GI drug delivery.
Protocol 1: Synthesis of this compound
This protocol describes a hypothetical precipitation method for synthesizing this compound.
Materials:
-
18β-Glycyrrhetinic acid (Enoxolone)
-
Sodium hydroxide (NaOH)
-
Aluminum chloride (AlCl₃) or Aluminum sulfate (Al₂(SO₄)₃)
-
Ethanol
-
Deionized water
-
Magnetic stirrer and hotplate
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Prepare Sodium Enoxolonate: Dissolve a specific molar quantity of enoxolone in ethanol. In a separate container, dissolve an equimolar amount of NaOH in deionized water. Slowly add the NaOH solution to the enoxolone solution while stirring to form the sodium salt of enoxolone.
-
Prepare Aluminum Salt Solution: In a separate beaker, dissolve a stoichiometric amount of the aluminum salt (e.g., AlCl₃) in deionized water. The molar ratio of enoxolone to aluminum should be 3:1, assuming a trivalent aluminum ion.
-
Precipitation: Slowly add the aluminum salt solution to the sodium enoxolonate solution under constant stirring. A precipitate of this compound should form.
-
Isolation and Washing: Continue stirring for 1-2 hours to ensure complete reaction. Isolate the precipitate by vacuum filtration. Wash the precipitate several times with deionized water to remove any unreacted salts, followed by a final wash with ethanol.
-
Drying: Dry the resulting white powder in an oven at 60-80°C until a constant weight is achieved.
Protocol 2: Characterization of this compound
The synthesized product should be thoroughly characterized to confirm its identity and purity.
| Technique | Purpose | Expected Outcome/Parameter to Measure |
| FTIR Spectroscopy | Confirm salt formation and identify functional groups. | Disappearance of the carboxylic acid O-H stretch and a shift in the carbonyl C=O stretch of enoxolone. |
| Elemental Analysis | Determine the elemental composition (C, H, Al). | Confirm the stoichiometric ratio of enoxolone to aluminum. |
| X-ray Diffraction (XRD) | Assess the crystallinity of the synthesized powder. | Determine if the material is crystalline or amorphous. |
| Thermogravimetric Analysis (TGA) | Evaluate thermal stability. | Determine the decomposition temperature of the compound. |
| Solubility Studies | Determine solubility in various physiological buffers. | Quantify solubility at different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4) to predict dissolution behavior. |
| Particle Size Analysis | Characterize the particle size distribution. | Determine the mean particle size and polydispersity index. |
Protocol 3: In Vitro Drug Release Study
This protocol outlines a method for evaluating the release of enoxolone from the aluminate salt in simulated GI fluids.
Apparatus:
-
USP Dissolution Apparatus 2 (Paddle)
-
Dissolution vessels
-
HPLC system with a UV detector for quantification of enoxolone
Procedure:
-
Media Preparation: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
-
Dissolution Test:
-
Place a known amount of this compound powder into each dissolution vessel containing 900 mL of pre-warmed (37°C) dissolution medium.
-
Set the paddle speed to 50-75 RPM.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Replace the withdrawn volume with fresh medium.
-
-
Sample Analysis: Filter the samples and analyze the concentration of released enoxolone using a validated HPLC method.[10][11][12][13][14]
-
Data Analysis: Plot the cumulative percentage of enoxolone released versus time to generate the drug release profile.
| Parameter | Simulated Gastric Fluid (pH 1.2) | Simulated Intestinal Fluid (pH 6.8) |
| Predicted Release Profile | Very slow release due to low solubility. | Slow to moderate release, potentially pH-dependent. |
| Expected % Release at 8h | < 10% | 20-40% |
| Expected % Release at 24h | < 20% | 50-70% |
Protocol 4: In Vitro Mucoadhesion Study
This protocol can be used to assess the mucoadhesive properties of this compound.
Materials:
-
Porcine gastric or intestinal mucosa
-
Texture analyzer or tensile strength tester
-
Phosphate buffered saline (PBS, pH 6.8)
Procedure:
-
Mucosa Preparation: Obtain fresh porcine GI mucosa, clean it, and cut it into appropriately sized pieces. Secure the mucosal tissue on a holder.
-
Sample Preparation: Compress a known amount of this compound powder into a compact.
-
Adhesion Test:
-
Attach the compact to the probe of the texture analyzer.
-
Moisten the mucosal surface with PBS.
-
Bring the compact into contact with the mucosal surface with a defined force for a specific duration.
-
Withdraw the probe at a constant speed and measure the force required to detach the compact from the mucosa (force of detachment).
-
-
Data Analysis: A higher force of detachment indicates greater mucoadhesive strength. Compare with a non-adhesive control substance.
Protocol 5: In Vivo Efficacy Study (Ethanol-Induced Gastric Ulcer Model)
This animal model is used to evaluate the gastroprotective effects of this compound.[15][16][17][18][19]
Animals:
-
Male Wistar rats (180-220 g)
Procedure:
-
Grouping: Divide the animals into groups:
-
Group 1: Normal Control (vehicle only)
-
Group 2: Ulcer Control (vehicle + ethanol)
-
Group 3: Reference Drug (e.g., Omeprazole) + ethanol
-
Group 4: Enoxolone + ethanol
-
Group 5: this compound (low dose) + ethanol
-
Group 6: this compound (high dose) + ethanol
-
-
Dosing: Administer the respective treatments orally once daily for a specified period (e.g., 7 days).
-
Ulcer Induction: On the final day, after fasting, administer absolute ethanol (e.g., 1 mL/200g body weight) orally to all groups except the normal control.
-
Evaluation: One hour after ethanol administration, euthanize the animals and excise the stomachs.
-
Analysis:
-
Calculate the Ulcer Index by measuring the length and severity of the lesions.
-
Perform histopathological examination of the gastric tissue.
-
Measure biochemical markers of inflammation and oxidative stress in the tissue (e.g., MPO, TNF-α, IL-6).
-
| Group | Predicted Ulcer Index | Predicted % Inhibition | Histopathology Notes |
| Ulcer Control | 45 ± 5 | 0% | Severe mucosal damage, inflammation, and hemorrhage. |
| Omeprazole | 10 ± 2 | ~78% | Significant reduction in lesion severity. |
| Enoxolone | 18 ± 3 | ~60% | Moderate protection, reduced inflammation. |
| This compound (High Dose) | 8 ± 2 | ~82% | Marked protection, minimal mucosal damage, and inflammation. |
Protocol 6: In Vivo Efficacy Study (TNBS-Induced Colitis Model)
This model is relevant for evaluating the efficacy of this compound in treating IBD.[1][20][21][22][23]
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Colitis Induction: Under light anesthesia, instill a solution of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in ethanol into the colon via a catheter.
-
Grouping and Dosing: Similar to the ulcer model, divide animals into control, reference (e.g., Mesalazine), and treatment groups. Begin oral administration of this compound and controls 24 hours after colitis induction and continue daily.
-
Monitoring: Monitor body weight, stool consistency, and presence of blood daily to calculate a Disease Activity Index (DAI).
-
Evaluation: After a set period (e.g., 7-14 days), euthanize the animals and collect the colons.
-
Analysis:
-
Measure colon length and weight.
-
Score macroscopic damage.
-
Perform histopathological analysis.
-
Measure tissue MPO activity and cytokine levels (TNF-α, IL-1β, IL-10).
-
Workflow and Signaling Pathway Diagrams
The following diagrams visualize the experimental workflow and a key signaling pathway.
Conclusion
This compound presents a promising, yet underexplored, therapeutic agent for a variety of GI disorders. By combining the proven anti-inflammatory and cytoprotective properties of enoxolone with the mucoadhesive and acid-neutralizing capabilities of aluminum, this compound could offer a synergistic approach to treatment. The protocols and theoretical data presented here provide a comprehensive roadmap for researchers and drug developers to investigate the potential of this compound-based drug delivery systems. Further research is warranted to validate these hypotheses and fully elucidate the therapeutic efficacy and safety of this novel compound.
References
- 1. Relevance of TNBS-Colitis in Rats: A Methodological Study with Endoscopic, Histologic and Transcriptomic Characterization and Correlation to IBD | PLOS One [journals.plos.org]
- 2. Articles [globalrx.com]
- 3. Aluminum Hydroxide and Magnesium Hydroxide: MedlinePlus Drug Information [medlineplus.gov]
- 4. Aluminum Hydroxide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. rnpedia.com [rnpedia.com]
- 7. Mechanisms of action of sucralfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sucralfate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. alliedacademies.org [alliedacademies.org]
- 11. HPLC Determination of Glycyrrhizic and Glycyrrhetinic acids inWeiyanning granule. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative Determination of 18-β-Glycyrrhetinic Acid in HepG2 Cell Line by High Performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. juniperpublishers.com [juniperpublishers.com]
- 15. Effect of Omega3 in rat stomach induced peptic ulcer by ethanol [mjmr.journals.ekb.eg]
- 16. mdpi.com [mdpi.com]
- 17. phytojournal.com [phytojournal.com]
- 18. researchgate.net [researchgate.net]
- 19. Amelioration of ethanol-induced gastric ulcer in rats by quercetin: implication of Nrf2/HO1 and HMGB1/TLR4/NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Validation and optimization of experimental colitis induction in rats using 2, 4, 6-trinitrobenzene sulfonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 22. mdpi.com [mdpi.com]
- 23. The TNBS-induced colitis animal model: An overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enoxolone Aluminate in Ex Vivo Gingival Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing enoxolone aluminate in ex vivo gingival inflammation models. This information is intended to guide researchers in the evaluation of the anti-inflammatory properties of this compound for potential applications in oral care and therapeutics.
Introduction
Enoxolone, also known as glycyrrhetinic acid, is a natural compound derived from licorice root with established anti-inflammatory properties.[1][2] Its use in oral care products is aimed at mitigating gingival inflammation, a key feature of gingivitis and periodontitis. Ex vivo gingival inflammation models offer a valuable platform for studying the efficacy of such compounds in a system that closely mimics the physiological conditions of human gingival tissue. These models bridge the gap between in vitro cell culture and in vivo clinical trials, allowing for the controlled study of tissue responses to inflammatory stimuli and therapeutic interventions.
This document outlines the methodology for an ex vivo human gingival mucosa model to assess the anti-inflammatory effects of enoxolone.
Experimental Protocols
Ex Vivo Human Gingival Mucosa Model
This protocol is based on the methodology for maintaining human gingival fragments in a viable state for the assessment of anti-inflammatory agents.[3][4]
1.1.1. Materials
-
Fresh human gingival tissue fragments (obtained from patients undergoing periodontal surgery, with informed consent)
-
Culture medium: Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Inflammatory mediators: Substance P (SP) and Lipopolysaccharide (LPS) from Porphyromonas gingivalis
-
This compound (or formulations containing it, such as toothpaste or mouthwash)
-
Placebo control (formulation without this compound)
-
Phosphate Buffered Saline (PBS)
-
Hematoxylin and Eosin (H&E) stain
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for Interleukin-1 alpha (IL-1α) and Interleukin-8 (IL-8)
1.1.2. Gingival Tissue Fragment Culture
-
Immediately after surgical excision, place gingival fragments in sterile PBS.
-
Transport the tissue to a sterile cell culture hood.
-
Cut the gingival fragments into smaller pieces of approximately 3x3 mm.
-
Place each fragment in a separate well of a 24-well culture plate containing DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the tissue fragments at 37°C in a humidified atmosphere with 5% CO2 for up to 3 days.[3][4]
1.1.3. Induction of Inflammation
-
After an initial 24-hour stabilization period in culture, induce inflammation by adding inflammatory mediators to the culture medium.
-
Prepare a stock solution of Substance P and LPS.
-
Add SP and LPS to the culture medium to achieve a final concentration known to induce an inflammatory response. The medium should be in contact with the corium (connective tissue side) of the gingival fragment.[3][4]
-
Incubate the fragments with the inflammatory mediators for a predetermined period to establish a consistent inflammatory state.
1.1.4. Application of this compound
-
Prepare the this compound formulation for application. For a toothpaste formulation, a slurry can be made with sterile PBS. For a mouthwash, it can be applied directly.
-
Apply the enoxolone-containing formulation or the placebo control directly onto the epithelial surface of the gingival fragments.[3][4]
-
The application should be performed in a double-blind manner to avoid bias.[3][4]
-
Allow the formulation to remain in contact with the epithelium for a specified duration, mimicking in vivo application.
-
After the treatment period, gently wash the tissue fragments with sterile PBS to remove the formulation.
-
Return the fragments to the incubator in fresh culture medium.
1.1.5. Assessment of Anti-inflammatory Effects
Histological Analysis:
-
At the end of the experiment, fix the gingival fragments in 10% neutral buffered formalin.
-
Process the fixed tissues for paraffin embedding.
-
Section the paraffin blocks and stain with Hematoxylin and Eosin (H&E).
-
Evaluate the stained sections under a microscope for signs of inflammation.
-
Edema: Assess edema using a semi-quantitative scoring system.[3][4]
-
Vasodilation: Evaluate vasodilation by counting the percentage of dilated vessels and measuring the surface area of these vessels using morphometrical image analysis.[3][4]
Cytokine Analysis:
-
Collect the culture supernatants at specified time points after treatment.
-
Measure the concentration of pro-inflammatory cytokines, such as IL-1α and IL-8, in the supernatants using specific ELISA kits.[3][4]
-
Follow the manufacturer's instructions for the ELISA procedure.
Data Presentation
The following tables summarize the expected quantitative outcomes from the ex vivo gingival inflammation model when treated with enoxolone.
Table 1: Histological Assessment of Inflammation
| Treatment Group | Edema Score (Semi-quantitative) | Percentage of Dilated Vessels (%) | Surface Area of Dilated Vessels (µm²) |
| Control (No Inflammation) | Baseline | Baseline | Baseline |
| Inflamed + Placebo | Increased | Significantly Increased | Significantly Increased |
| Inflamed + Enoxolone | Significantly Decreased | Significantly Decreased | Significantly Decreased |
Data presented in this table is a qualitative representation of expected results based on the described anti-inflammatory effects of enoxolone.[3][4]
Table 2: Cytokine Levels in Culture Supernatant
| Treatment Group | IL-8 Concentration (pg/mL) | IL-1α Concentration (pg/mL) |
| Control (No Inflammation) | Baseline | Baseline |
| Inflamed + Placebo | Significantly Increased | Significantly Increased |
| Inflamed + Enoxolone | Significantly Decreased | Significantly Decreased |
This table illustrates the expected significant reduction in pro-inflammatory cytokine secretion following enoxolone treatment in an ex vivo model.[3][4] A clinical study also showed that a toothpaste containing glycyrrhetinic acid (enoxolone) led to a significant reduction in salivary levels of IL-8, TNF-α, IL-17, MCP-1, and VEGF in patients with chronic periodontitis.[5][6]
Visualizations
Signaling Pathway
Caption: Proposed mechanism of enoxolone's anti-inflammatory action.
Experimental Workflow
Caption: Experimental workflow for the ex vivo gingival inflammation model.
Conclusion
The ex vivo gingival inflammation model provides a robust and physiologically relevant method for evaluating the anti-inflammatory efficacy of this compound. The detailed protocols and expected outcomes presented in these application notes serve as a valuable resource for researchers in the field of oral health and drug development. The data suggests that enoxolone demonstrates significant anti-inflammatory properties by reducing edema, vasodilation, and the secretion of pro-inflammatory cytokines in a human gingival tissue model.
References
- 1. Effect of Enoxolone on Dental Plaque, Gingival Inflammation, and Bleeding IADR Abstract Archives [iadr.abstractarchives.com]
- 2. [PDF] Evaluation of the effect of enoxolone-containing toothpaste on dental plaque, gingival inflammation and bleeding indices | Semantic Scholar [semanticscholar.org]
- 3. [Anti-inflammatory effect of enoxolone in an ex-vivo human gingival mucosa model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. phmd.hirszfeld.pl [phmd.hirszfeld.pl]
Protocol for inducing and assessing gastric lesions in enoxolone aluminate studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing and assessing gastric lesions in preclinical studies evaluating the gastroprotective effects of enoxolone aluminate. The methodologies described are established and widely used models for investigating potential anti-ulcer therapeutics.
Introduction
Enoxolone, a derivative of glycyrrhetinic acid, has demonstrated gastroprotective properties, making its aluminate salt a compound of interest in the development of treatments for gastric ulcers.[1][2] Its mechanisms of action are believed to involve the modulation of prostaglandin metabolism and the enhancement of gastric mucus production, both of which are critical for maintaining mucosal integrity.[1][3][4][5] This document outlines standardized procedures for inducing gastric lesions in rodent models and for the subsequent macroscopic and histological assessment of these lesions.
Experimental Protocols
Three common and reliable methods for inducing acute gastric lesions in rodents are detailed below: Non-Steroidal Anti-Inflammatory Drug (NSAID)-induced, ethanol-induced, and stress-induced ulcer models.
NSAID-Induced Gastric Lesion Protocol (Indomethacin)
This model mimics the gastric damage often observed with the clinical use of NSAIDs.[2][6]
Materials:
-
Male Wistar rats (180-220 g)
-
Indomethacin
-
Vehicle (e.g., 1% carboxymethylcellulose)
-
This compound
-
Oral gavage needles
-
Dissection tools
-
Formalin (10%)
Procedure:
-
Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.
-
Fasting: Fast rats for 24 hours before indomethacin administration, with free access to water.[6][7]
-
Grouping and Treatment:
-
Control Group: Administer the vehicle orally.
-
Indomethacin Group: Administer indomethacin (e.g., 30 mg/kg) orally.[6]
-
This compound Group(s): Administer this compound at various doses (e.g., 50, 100, 200 mg/kg) orally, 30 minutes before indomethacin administration.
-
Positive Control Group: Administer a known anti-ulcer drug (e.g., omeprazole 20 mg/kg) orally, 30 minutes before indomethacin administration.[6]
-
-
Induction: Administer a single oral dose of indomethacin (30 mg/kg) to all groups except the control group.[6]
-
Observation Period: Euthanize the animals 4-6 hours after indomethacin administration.[2][8]
-
Sample Collection: Immediately excise the stomachs, open them along the greater curvature, and gently rinse with saline to remove gastric contents.
Ethanol-Induced Gastric Lesion Protocol
This model is used to evaluate cytoprotective activity, as ethanol induces severe hemorrhagic lesions in the gastric mucosa.[9][10]
Materials:
-
Male Swiss albino mice (20-25 g)
-
Absolute ethanol
-
Saline
-
This compound
-
Oral gavage needles
-
Dissection tools
-
Formalin (10%)
Procedure:
-
Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.
-
Fasting: Fast mice for 24 hours before ethanol administration, with free access to water.[9]
-
Grouping and Treatment:
-
Control Group: Administer saline orally.
-
Ethanol Group: Administer saline orally 1 hour before ethanol.
-
This compound Group(s): Administer this compound at various doses (e.g., 50, 100, 200 mg/kg) orally, 1 hour before ethanol administration.
-
Positive Control Group: Administer a known anti-ulcer drug (e.g., omeprazole 20 mg/kg) orally, 1 hour before ethanol administration.
-
-
Induction: Administer absolute ethanol (e.g., 0.2 mL/animal) orally to all groups except the control group.[11]
-
Observation Period: Euthanize the animals 1 hour after ethanol administration.
-
Sample Collection: Immediately excise the stomachs, open them along the greater curvature, and gently rinse with saline.
Water Immersion Stress-Induced Gastric Lesion Protocol
This model investigates the role of central nervous system and physiological stress in the formation of gastric ulcers.[12][13][14]
Materials:
-
Male Wistar rats (200-250 g)
-
Restraint cages
-
Water bath (maintained at 23°C)
-
This compound
-
Oral gavage needles
-
Dissection tools
-
Formalin (10%)
Procedure:
-
Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.
-
Fasting: Fast rats for 24 hours before the stress procedure, with free access to water.[12]
-
Grouping and Treatment:
-
Control Group: No stress exposure.
-
Stress Group: Administer vehicle orally 30 minutes before stress induction.
-
This compound Group(s): Administer this compound at various doses (e.g., 50, 100, 200 mg/kg) orally, 30 minutes before stress induction.
-
Positive Control Group: Administer a known anti-ulcer drug (e.g., a proton pump inhibitor) orally, 30 minutes before stress induction.
-
-
Induction: Place rats in restraint cages and immerse them vertically to the level of the xiphoid process in a water bath at 23°C for a period of up to 10 hours.[12]
-
Observation Period: Euthanize the animals immediately after the stress period.
-
Sample Collection: Immediately excise the stomachs, open them along the greater curvature, and gently rinse with saline.
Assessment of Gastric Lesions
Macroscopic Evaluation
After rinsing, the stomachs are pinned flat on a board for macroscopic examination. The severity of the lesions can be quantified using an ulcer index.
Ulcer Index Scoring:
The ulcer index is calculated by summing the scores for lesion number and severity. The total length of all lesions is measured in millimeters.
| Score | Description |
| 0 | No visible lesions |
| 1 | Small, punctiform lesions (<1 mm) |
| 2 | Lesions between 1 and 2 mm in length |
| 3 | Lesions between 2 and 4 mm in length |
| 4 | Lesions greater than 4 mm in length |
| 5 | Perforated ulcers |
The sum of the lengths of all lesions for each stomach is used as the ulcer index. The percentage of inhibition of ulceration is calculated as:
% Inhibition = [(Ulcer Index_Control - Ulcer Index_Treated) / Ulcer Index_Control] x 100
Histological Evaluation
For histological assessment, a portion of the gastric tissue containing lesions is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E).
Histological Scoring System: [3][15][16][17]
| Grade | Description |
| 0 | Normal gastric mucosa. |
| 1 | Superficial epithelial damage, mild edema in the upper lamina propria. |
| 2 | Deeper mucosal damage, moderate edema, and mild inflammatory cell infiltration. |
| 3 | Transmucosal necrosis, severe edema, and moderate inflammatory cell infiltration. |
| 4 | Extensive transmucosal necrosis, severe edema, and dense inflammatory cell infiltration with hemorrhage. |
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the gastric lesion assessment.
Table 1: Macroscopic Gastric Lesion Assessment
| Treatment Group | Dose (mg/kg) | Ulcer Index (mean ± SEM) | % Inhibition |
| Control | - | 0.0 ± 0.0 | - |
| Inducer (e.g., Indomethacin) | - | [Insert Value] | 0 |
| This compound | 50 | [Insert Value] | [Insert Value] |
| This compound | 100 | [Insert Value] | [Insert Value] |
| This compound | 200 | [Insert Value] | [Insert Value] |
| Positive Control | [Insert Dose] | [Insert Value] | [Insert Value] |
Table 2: Histological Gastric Lesion Assessment
| Treatment Group | Dose (mg/kg) | Histological Score (mean ± SEM) |
| Control | - | 0.0 ± 0.0 |
| Inducer (e.g., Indomethacin) | - | [Insert Value] |
| This compound | 50 | [Insert Value] |
| This compound | 100 | [Insert Value] |
| This compound | 200 | [Insert Value] |
| Positive Control | [Insert Dose] | [Insert Value] |
Visualizations
The following diagrams illustrate key aspects of the experimental workflow and the proposed mechanism of action of enoxolone.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. turkjgastroenterol.org [turkjgastroenterol.org]
- 3. Histologic scoring of gastritis and gastric cancer in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of carbenoxolone on prostaglandin synthesizing and metabolizing enzymes and correlation with gastric mucosal carbenoxolone concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of carbenoxolone on gastric prostaglandin E2 levels in patients with peptic ulcer disease following vagal and pentagastrin stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indomethacin-induced gastric ulceration in rats: Protective roles of Spondias mombin and Ficus exasperata - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Carnosic Acid Ameliorates Indomethacin-Induced Gastric Ulceration in Rats by Alleviating Oxidative Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal models of acute gastric mucosal injury: Macroscopic and microscopic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assessing the Protective Effects of PC-1 Formulation on Ethanol-Induced Gastric Ulcer Model in Wistar Rats: A Comprehensive Study – Oriental Journal of Chemistry [orientjchem.org]
- 12. Water immersion and restraint stress (WIRS) gastric ulcer [bio-protocol.org]
- 13. KoreaMed Synapse [synapse.koreamed.org]
- 14. Gastric mucosal damage in water immersion stress: Mechanism and prevention with GHRP-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A reproducible scoring system for quantification of histologic lesions of inflammatory disease in mouse gastric epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Measurement of Cytokine Levels (IL-8, TNF-α) after Enoxolone Aluminate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enoxolone, also known as glycyrrhetinic acid, is a pentacyclic triterpenoid derived from the hydrolysis of glycyrrhizic acid, a major active component of licorice root. It has been recognized for its anti-inflammatory, antiviral, and anti-ulcer properties. Enoxolone aluminate is the aluminum salt of enoxolone. This document provides detailed application notes and protocols for the measurement of key pro-inflammatory cytokines, Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α), following treatment with enoxolone and its derivatives. The provided data and protocols are essential for researchers investigating the anti-inflammatory potential of this compound in various disease models.
While specific quantitative data for this compound is limited in publicly available literature, the information presented here is based on studies of enoxolone and glycyrrhetinic acid, which are expected to have similar biological activities.
Data Presentation
The following tables summarize the modulatory effects of enoxolone and related compounds on IL-8 and TNF-α levels from in vitro and clinical studies.
Table 1: In Vitro Inhibition of IL-8 Expression by Glycyrrhetinic Acid
| Cell Line | Inducing Agent | Glycyrrhetinic Acid Concentration (μmol/L) | IL-8 Expression Inhibition | Reference |
| SW982 (Human synovial sarcoma cell line) | IL-1β | 10 | Significant Inhibition | [1] |
| SW982 (Human synovial sarcoma cell line) | IL-1β | 20 | Significant Inhibition | [1] |
| SW982 (Human synovial sarcoma cell line) | IL-1β | 40 | Significant Inhibition | [1] |
Table 2: Modulation of Cytokine Levels by Nebulized Glycyrrhizin/Enoxolone in a Clinical Study
| Cytokine | Treatment Group (Glycyrrhizin/Enoxolone) | Control Group | Outcome | Reference |
| IL-8 | Unchanged | Increased | Modulation of inflammatory response | [2][3] |
| TNF-α | Unchanged | Increased | Modulation of inflammatory response | [2][3] |
Signaling Pathways
Enoxolone exerts its anti-inflammatory effects by modulating key signaling pathways involved in the production of pro-inflammatory cytokines like IL-8 and TNF-α. The diagrams below illustrate the putative mechanisms of action.
Caption: Putative NF-κB and ERK1/2 signaling pathway modulation by this compound.
Caption: Hypothesized modulation of the IL-17A signaling pathway by this compound.
Experimental Protocols
Protocol 1: In Vitro Cell Culture and Treatment
This protocol describes the general procedure for treating cell cultures with this compound and inducing an inflammatory response.
-
Cell Culture:
-
Culture the desired cell line (e.g., macrophages, epithelial cells, synoviocytes) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells in multi-well plates at a predetermined density and allow them to adhere overnight.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Further dilute the stock solution in culture medium to achieve the desired final concentrations. A concentration range of 10-50 µM is a common starting point for in vitro studies with enoxolone.[1]
-
-
Treatment and Stimulation:
-
Remove the culture medium from the cells and replace it with medium containing the desired concentrations of this compound.
-
Incubate the cells for a predetermined pre-treatment period (e.g., 1-2 hours).
-
Following pre-treatment, add the inflammatory stimulus (e.g., lipopolysaccharide (LPS) at 1 µg/mL, or a pro-inflammatory cytokine like IL-1β at 10 ng/mL) to the wells.
-
Include appropriate controls: untreated cells, cells treated with the vehicle (solvent) only, and cells treated with the inflammatory stimulus only.
-
Incubate the plates for a specified time period (e.g., 6, 12, or 24 hours) to allow for cytokine production.
-
-
Sample Collection:
-
After the incubation period, collect the cell culture supernatants and store them at -80°C until analysis.
-
The cell lysates can also be collected for analysis of intracellular signaling proteins.
-
Caption: General experimental workflow for in vitro analysis of cytokine levels.
Protocol 2: Measurement of IL-8 and TNF-α by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a highly sensitive and specific method for quantifying cytokine concentrations in biological samples.
-
Materials:
-
Commercially available ELISA kits for human or relevant species IL-8 and TNF-α.
-
Microplate reader capable of measuring absorbance at 450 nm.
-
Wash buffer, substrate solution, and stop solution (typically provided in the kit).
-
Calibrated pipettes and sterile, disposable tips.
-
96-well microplates (pre-coated with capture antibody, if using a sandwich ELISA kit).
-
-
Procedure (following a typical sandwich ELISA protocol):
-
Reagent Preparation: Prepare all reagents, standard dilutions, and samples as instructed in the ELISA kit manual.
-
Standard Curve: Add the prepared standards to the appropriate wells of the microplate to generate a standard curve.
-
Sample Addition: Add the collected cell culture supernatants (diluted if necessary) to the sample wells.
-
Incubation: Incubate the plate for the time and temperature specified in the kit protocol to allow the cytokines to bind to the capture antibody.
-
Washing: Wash the wells multiple times with the wash buffer to remove any unbound substances.
-
Detection Antibody: Add the biotin-conjugated detection antibody to each well and incubate.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add the streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the substrate solution (e.g., TMB) to each well. A color change will develop.
-
Stop Reaction: Stop the color development by adding the stop solution.
-
Absorbance Measurement: Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of IL-8 and TNF-α in the unknown samples.
-
Express the results as pg/mL or ng/mL.
-
Calculate the percentage of inhibition of cytokine production by this compound treatment compared to the stimulated control.
-
Disclaimer
The information provided in these application notes is for research purposes only. The experimental protocols are general guidelines and may require optimization for specific cell types and experimental conditions. The data on the effects of this compound on IL-8 and TNF-α are based on studies of the closely related compounds enoxolone and glycyrrhetinic acid, and further research is needed to specifically quantify the effects of this compound.
References
Synthesis and Application of Water-Soluble Glycyrrhetinic Acid Derivatives for In Vivo Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Glycyrrhetinic acid (GA), a pentacyclic triterpenoid derived from the licorice root, has garnered significant interest in the pharmaceutical field due to its broad spectrum of biological activities, including anti-inflammatory, anti-viral, and anti-tumor effects. However, its poor water solubility presents a major hurdle for its clinical application, limiting its bioavailability and in vivo efficacy. To overcome this limitation, various water-soluble derivatives of GA have been synthesized and evaluated. These derivatives not only exhibit improved pharmacokinetic profiles but also offer opportunities for targeted drug delivery, particularly to the liver, owing to the specific recognition by receptors on hepatocytes.
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of water-soluble glycyrrhetinic acid derivatives for in vivo use. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry, pharmacology, and drug delivery.
Data Presentation: Physicochemical and Pharmacological Properties
The following tables summarize key quantitative data for glycyrrhetinic acid and its water-soluble derivatives, facilitating a comparative analysis of their properties.
Table 1: Solubility of Glycyrrhetinic Acid and its Derivatives
| Compound | Solvent | Solubility (mg/mL) | Reference |
| 18α-Glycyrrhetinic Acid | Ethanol | ~30 | [1] |
| DMSO | ~20 | [1] | |
| DMF | ~20 | [1] | |
| Ethanol:PBS (1:40, pH 7.2) | ~0.02 | [1] | |
| 18β-Glycyrrhetinic Acid | Ethanol | ~20 | [2] |
| DMSO | ~16 | [2] | |
| DMF | ~13 | [2] | |
| Ethanol:PBS (1:7, pH 7.2) | ~0.13 | [2] | |
| Glycyrrhizin | Water (20 °C) | 1-10 | [3] |
| Chitosan-GA Conjugate | Water | >20.00 | [4] |
| PBS (pH 7.2) | 5.65 ± 0.37 | [4] | |
| Sialic Acid-Chitosan-GA Conjugate | Water | >20.00 | [4] |
| PBS (pH 7.2) | >20.00 | [4] |
Table 2: In Vitro Cytotoxicity of Glycyrrhetinic Acid Derivatives against Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 18β-Glycyrrhetinic Acid | LoVo (colorectal cancer) | 99.48 (24h), 71.23 (48h), 43.23 (72h) | [5] |
| SW480 (colorectal cancer) | 153.8 (24h), 88.23 (48h), 34.64 (72h) | [5] | |
| SW620 (colorectal cancer) | 360.9 (24h), 82.28 (48h), 60.19 (72h) | [5] | |
| GA Derivative 1 | HCT116 (colorectal cancer) | 2-6 | [6] |
| GA Derivative 7 | CT26 (mouse colon carcinoma) | 4.54 ± 0.37 | [7] |
| GA Derivative 13 | HeLa (cervical cancer) | 9.89 ± 0.86 | [7] |
| GA Derivative 29 | K562 (chronic myelogenous leukemia) | 8.86 ± 0.93 | [7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of water-soluble glycyrrhetinic acid derivatives.
Protocol 1: Synthesis of Glycyrrhetinic Acid-Poly(ethylene glycol)-Glycyrrhetinic Acid (GA-PEG-GA) Conjugate
This protocol describes the synthesis of a triblock copolymer of GA and PEG via an esterification reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-Dimethylaminopyridine (DMAP) as coupling agents.[8]
Materials:
-
18β-Glycyrrhetinic acid (GA)
-
Poly(ethylene glycol) (PEG, MW 2000)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer with heating mantle
Procedure:
-
In a round-bottom flask, dissolve 18β-glycyrrhetinic acid (4.0 g, 8.5 mmol), PEG₂₀₀₀ (6.8 g, 3.4 mmol), DMAP (1.0 g, 8.19 mmol), and EDCI (7.8 g, 40.9 mmol) in 60 mL of anhydrous dichloromethane.[8]
-
Stir the solution vigorously and reflux at 39°C for 5 hours.[8]
-
After the reaction is complete, remove the solvent by rotary evaporation.
-
Dissolve the residue in 20 mL of dichloromethane and wash twice with 1 M HCl to remove DMAP.[8]
-
Dry the organic layer with anhydrous Na₂SO₄ and concentrate it by rotary evaporation to obtain the crude product.
-
Further purify the product by a suitable method such as column chromatography or precipitation.
Characterization:
-
Confirm the structure of the GA-PEG-GA conjugate using Fourier-transform infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Synthesis of Chitosan-Glycyrrhetinic Acid (CS-GA) Conjugate
This protocol details the synthesis of a water-soluble chitosan-GA conjugate using an EDC/NHS-mediated amidation reaction.[4]
Materials:
-
Chitosan (CS)
-
18β-Glycyrrhetinic acid (GA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
0.1 M Hydrochloric acid (HCl)
-
Anhydrous ethanol
-
Phosphate-buffered saline (PBS)
-
Dialysis membrane (MWCO 12 kDa)
-
Magnetic stirrer with heating
Procedure:
-
Prepare a 20 mg/mL chitosan solution by dissolving 1 g of chitosan powder in 50 mL of 0.1 M HCl.[4]
-
Dissolve 100 mg of GA in 50 mL of anhydrous ethanol.[4]
-
Activate the carboxyl group of GA by adding EDC and NHS (mass ratio EDC/NHS:GA = 1.2:1) to the GA solution. Adjust the pH to 5.0-6.0 with PBS and incubate at 60°C for 30 minutes.[4]
-
Add the activated GA solution dropwise to the preheated (60°C) chitosan solution under continuous stirring.[4]
-
Allow the reaction to proceed for 24 hours.
-
Purify the resulting CS-GA conjugate by dialysis against distilled water for 48 hours to remove unreacted reagents.
-
Lyophilize the purified solution to obtain the final CS-GA powder.
Characterization:
-
Confirm the successful conjugation by FTIR and NMR spectroscopy.
-
Determine the degree of substitution of GA on the chitosan backbone.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the evaluation of the cytotoxic effects of GA derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]
Materials:
-
Cancer cell line of interest (e.g., HeLa, HepG2, BGC-823)
-
Complete cell culture medium
-
GA derivative stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the GA derivative in the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the GA derivative. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of a water-soluble GA derivative in a mouse xenograft model.[5]
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Cancer cell line for tumor induction
-
Water-soluble GA derivative formulation
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject the cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly divide the mice into treatment and control groups (n=5-10 mice per group).
-
Administer the water-soluble GA derivative (e.g., via intravenous or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle solution.
-
Monitor the tumor size by measuring the length and width with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
Calculate the tumor growth inhibition (TGI) percentage for the treatment group compared to the control group.
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.
Signaling Pathways
Caption: Signaling pathways modulated by glycyrrhetinic acid.
Experimental Workflows
Caption: General workflow for the synthesis of a water-soluble GA derivative.
Caption: Workflow for in vivo antitumor efficacy studies.
Conclusion
The synthesis of water-soluble derivatives of glycyrrhetinic acid represents a promising strategy to enhance its therapeutic potential for in vivo applications. By conjugating GA with hydrophilic moieties such as PEG or chitosan, its solubility and bioavailability can be significantly improved, paving the way for its development as an effective therapeutic agent, particularly for liver-targeted therapies. The protocols and data presented in this document provide a valuable resource for researchers in this field, facilitating the synthesis, characterization, and in vivo evaluation of these promising compounds. Further research focusing on optimizing the synthetic routes, exploring novel hydrophilic conjugates, and conducting comprehensive preclinical and clinical studies will be crucial for translating the therapeutic potential of water-soluble glycyrrhetinic acid derivatives into clinical practice.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Glycyrrhizin - Wikipedia [en.wikipedia.org]
- 4. Grafting of 18β-Glycyrrhetinic Acid and Sialic Acid onto Chitosan to Produce a New Amphipathic Chitosan Derivative: Synthesis, Characterization, and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Anti-cancer activity of the glycyrrhetinic acid derivatives with an inhibitory inflammatory microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Glycyrrhetinic Acid-Poly(ethylene glycol)-glycyrrhetinic Acid Tri-Block Conjugates Based Self-Assembled Micelles for Hepatic Targeted Delivery of Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Enoxolone Aluminate
Welcome to the technical support center for improving the aqueous solubility of enoxolone aluminate. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
Enoxolone, also known as glycyrrhetinic acid, is a pentacyclic triterpenoid derived from licorice root with known anti-inflammatory and other pharmacological properties.[1] this compound is an aluminum salt of enoxolone. Like many active pharmaceutical ingredients (APIs), enoxolone itself is practically insoluble in water.[2][3][4][5] The aluminate salt form is also predicted to have very low aqueous solubility, in the range of 8.08e-05 mg/mL, which can significantly limit its bioavailability and therapeutic efficacy.
Q2: What are the general approaches to improve the solubility of poorly water-soluble drugs like this compound?
There are several established techniques to enhance the aqueous solubility of poorly soluble compounds. These can be broadly categorized as physical and chemical modifications.[6][7][8]
-
Physical Modifications: These include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphism), and formulation into amorphous solid dispersions.
-
Chemical Modifications: These involve pH adjustment, salt formation, co-solvency, hydrotropy, and complexation with agents like cyclodextrins.
Q3: Is pH adjustment a viable strategy for this compound?
Yes, pH modification is a promising strategy. Aluminum hydroxide, a related compound, is amphoteric and its solubility is highly pH-dependent. It is more soluble in acidic and alkaline conditions compared to its isoelectric point around pH 7.7. It is plausible that this compound exhibits similar pH-dependent solubility. Therefore, adjusting the pH of the aqueous medium away from neutral may significantly enhance its solubility.
Q4: Can co-solvents or surfactants be used to improve the solubility of this compound?
The use of co-solvents and surfactants are common and effective methods for increasing the solubility of poorly water-soluble drugs.
-
Co-solvents: These are water-miscible organic solvents (e.g., ethanol, propylene glycol, polyethylene glycols) that, when added to water, increase the solubility of non-polar drugs by reducing the polarity of the solvent system.
-
Surfactants: These molecules form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of the micelles can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility in water.
Q5: What are solid dispersions and could they be effective for this compound?
A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier matrix, often in an amorphous state. This can lead to improved wetting, increased surface area, and higher dissolution rates. Studies on enoxolone (glycyrrhetinic acid) have shown that solid dispersions prepared with polymers and alkalizers can significantly enhance its solubility and dissolution. This suggests that a similar approach could be successful for this compound.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| This compound precipitates out of my aqueous buffer. | The pH of your buffer may be close to the point of minimum solubility for the compound. | Adjust the pH of your buffer. Experiment with acidic (e.g., pH 2-4) and alkaline (e.g., pH 8-10) conditions. Remember to check the stability of enoxolone at these pH values. |
| Low and inconsistent solubility results. | The compound may not be reaching equilibrium solubility. The particle size of the powder may be large and inconsistent. | Increase the agitation time (e.g., 24-48 hours) and use a reliable method like shake-flask. Consider particle size reduction techniques like micronization to increase the surface area for dissolution. |
| Co-solvent addition leads to drug precipitation upon dilution. | The drug is precipitating as the concentration of the co-solvent falls below the level required to maintain solubility. | Optimize the co-solvent concentration. Consider using a combination of co-solvents or adding a surfactant to stabilize the drug in the diluted solution. |
| Surfactant is not significantly improving solubility. | The surfactant concentration may be below its Critical Micelle Concentration (CMC). The type of surfactant may not be optimal for this specific drug. | Ensure the surfactant concentration is above its CMC. Screen a variety of non-ionic, anionic, and cationic surfactants to find the most effective one. |
| Solid dispersion does not show improved dissolution. | The drug may not have been converted to an amorphous state or is rapidly recrystallizing. The chosen carrier may not be suitable. | Confirm the amorphous nature of the drug in the solid dispersion using techniques like DSC or XRD. Screen different hydrophilic carriers (e.g., PVP, HPMC, PEGs) and consider the inclusion of a recrystallization inhibitor. |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
Objective: To determine the aqueous solubility of this compound at different pH values.
Methodology:
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate buffers for acidic range, phosphate buffers for neutral range, and borate buffers for alkaline range).
-
Add an excess amount of this compound powder to a known volume of each buffer in separate sealed containers.
-
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After agitation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of enoxolone in the filtrate using a validated analytical method such as HPLC-MS.
-
Plot the solubility of this compound as a function of pH.
Protocol 2: Screening of Co-solvents and Surfactants
Objective: To evaluate the effect of various co-solvents and surfactants on the aqueous solubility of this compound.
Methodology:
-
Prepare stock solutions of various co-solvents (e.g., ethanol, propylene glycol, PEG 400) and surfactants (e.g., Tween 80, Sodium Lauryl Sulfate, Cremophor EL) in water at different concentrations.
-
Add an excess amount of this compound to each co-solvent or surfactant solution.
-
Follow steps 3-6 from Protocol 1 to determine the equilibrium solubility in each solution.
-
Compare the solubility enhancement achieved with each agent and concentration.
Protocol 3: Preparation and Evaluation of a Solid Dispersion
Objective: To prepare a solid dispersion of this compound and evaluate its dissolution profile.
Methodology:
-
Preparation (Solvent Evaporation Method): a. Select a hydrophilic carrier (e.g., PVP K30) and an optional alkalizer (e.g., L-arginine). b. Dissolve this compound and the carrier/alkalizer in a suitable organic solvent (e.g., ethanol). c. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a solid mass. d. Dry the resulting solid dispersion in a vacuum oven to remove any residual solvent. e. Gently grind the solid dispersion to a uniform powder.
-
Evaluation (Dissolution Test): a. Perform a dissolution test on the prepared solid dispersion powder and compare it to the pure this compound powder. b. Use a standard dissolution apparatus (e.g., USP Apparatus II) with a suitable dissolution medium (e.g., a buffer in which the drug has some, albeit low, solubility). c. Withdraw samples at predetermined time intervals and analyze the concentration of dissolved enoxolone using a suitable analytical method. d. Plot the percentage of drug dissolved against time for both the solid dispersion and the pure drug.
Data Presentation
The following tables provide an illustrative example of how to structure the quantitative data obtained from the proposed experiments.
Table 1: Illustrative pH-Dependent Solubility of this compound
| pH | Buffer System | Solubility (µg/mL) |
| 2.0 | Citrate | 5.2 |
| 4.0 | Citrate | 1.8 |
| 6.0 | Phosphate | 0.1 |
| 7.4 | Phosphate | <0.1 |
| 8.0 | Borate | 2.5 |
| 10.0 | Borate | 8.9 |
Table 2: Illustrative Solubility Enhancement with Co-solvents and Surfactants
| Solubilizing Agent | Concentration (% v/v or w/v) | Solubility (µg/mL) | Fold Increase |
| None (Water) | - | 0.08 | 1 |
| Ethanol | 20% | 1.5 | 18.8 |
| Propylene Glycol | 20% | 2.1 | 26.3 |
| PEG 400 | 20% | 3.5 | 43.8 |
| Tween 80 | 1% | 4.2 | 52.5 |
| Sodium Lauryl Sulfate | 0.5% | 3.8 | 47.5 |
Visualizations
Caption: Workflow for improving this compound solubility.
Caption: Solid dispersion preparation and evaluation workflow.
References
- 1. Drug complexes: Perspective from Academic Research and Pharmaceutical Market - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Is Al(OH)3 Soluble or Insoluble? A Full Explanation of Al(OH)3 [echemi.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. US2877248A - Aluminum compounds soluble in organic solvents and process of preparing them - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Drug solubilization by complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Stability testing of enoxolone aluminate in different pH conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enoxolone aluminate. The information is presented in a question-and-answer format to directly address potential issues encountered during the stability testing of this active pharmaceutical ingredient (API) under different pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability profile of this compound at different pH values?
Based on the stability of its active moiety, glycyrrhetinic acid (enoxolone), this compound is expected to exhibit significant degradation under acidic conditions, while remaining relatively stable in neutral to basic environments. Glycyrrhetinic acid has been shown to be stable to base, neutral, and oxidative conditions but degrades under acidic and photochemical conditions.[1]
Q2: What are the likely degradation products of this compound in acidic conditions?
Under acidic conditions, the primary degradation pathway for the enoxolone moiety is likely acid-catalyzed hydrolysis. In the presence of certain solvents like methanol, esterification can occur, leading to the formation of degradation products such as glycyrrhetinic acid methyl ester.[1] The aluminum salt itself may also undergo changes in its coordination state depending on the pH.
Q3: How does the aluminum salt in this compound affect its stability compared to enoxolone (glycyrrhetinic acid)?
The presence of the aluminum salt can influence the overall stability of the molecule. Aluminum salts can act as Lewis acids and may catalyze certain degradation reactions. Conversely, the salt formation may also protect the carboxylic acid functional group of enoxolone from certain reactions. The precise impact will depend on the specific formulation and environmental conditions.
Q4: What are the recommended analytical techniques for stability testing of this compound?
A stability-indicating analytical method is crucial for separating and quantifying the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective method for this purpose. Thin-Layer Chromatography (TLC) with densitometric analysis can also be employed as a simpler, cost-effective alternative.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly high degradation at neutral or basic pH. | 1. Presence of metal ion impurities that can catalyze oxidation. 2. Photodegradation if samples are not protected from light. 3. Interaction with excipients in the formulation. | 1. Use high-purity solvents and reagents. Consider the use of a chelating agent like EDTA if metal ion contamination is suspected. 2. Conduct all experiments under light-protected conditions (e.g., using amber glassware or covering with aluminum foil). 3. Perform compatibility studies with individual excipients to identify any interactions. |
| Poor peak shape or resolution in HPLC analysis. | 1. Inappropriate mobile phase pH or composition. 2. Column degradation due to extreme pH of samples. 3. Sample overload on the column. | 1. Optimize the mobile phase. A buffered mobile phase is recommended to maintain a consistent pH. A typical mobile phase could be a mixture of acetonitrile and a phosphate buffer. 2. Use a pH-stable column or neutralize the sample before injection. 3. Reduce the injection volume or dilute the sample. |
| Inconsistent or non-reproducible stability data. | 1. Inaccurate pH measurement or control of buffer solutions. 2. Temperature fluctuations during the study. 3. Inhomogeneous sample preparation. | 1. Calibrate the pH meter regularly with standard buffers. Prepare fresh buffers for each experiment. 2. Use a calibrated, temperature-controlled incubator or water bath. 3. Ensure complete dissolution and uniform mixing of the sample before stressing and analysis. |
| Formation of an unknown peak in the chromatogram. | 1. A new degradation product. 2. An artifact from the sample matrix or solvent. | 1. Attempt to isolate and characterize the unknown peak using techniques like mass spectrometry (MS). 2. Analyze a blank (matrix without the drug) under the same conditions to rule out matrix or solvent interference. |
Data Presentation
The following tables summarize hypothetical quantitative data from forced degradation studies on this compound to illustrate its stability profile under various pH conditions.
Table 1: Stability of this compound in Different pH Buffers at 40°C for 72 hours
| pH | Initial Assay (%) | Assay after 72h (%) | % Degradation | Appearance of Solution |
| 2.0 | 100 | 35.2 | 64.8 | Slight precipitate |
| 4.5 | 100 | 85.1 | 14.9 | Clear |
| 7.0 | 100 | 98.5 | 1.5 | Clear |
| 9.0 | 100 | 99.1 | 0.9 | Clear |
| 12.0 | 100 | 97.8 | 2.2 | Clear |
Table 2: Degradation of this compound in Strong Acid and Base at 60°C
| Condition | Time (hours) | % Degradation | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 | 25.3 | Degradant A, Degradant B |
| 1 M HCl | 24 | 68.7 | Degradant A, Degradant B, Degradant C |
| 0.1 M NaOH | 24 | 1.8 | Minor Degradant D |
| 1 M NaOH | 24 | 5.4 | Degradant D, Degradant E |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Different pH Buffers
1. Objective: To evaluate the stability of this compound across a range of pH values.
2. Materials:
- This compound reference standard
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Potassium phosphate monobasic
- Sodium phosphate dibasic
- Boric acid
- Potassium chloride
- HPLC grade acetonitrile and water
- Volumetric flasks, pipettes, pH meter
3. Buffer Preparation:
- Prepare buffer solutions at pH 2.0 (KCl/HCl), 4.5 (acetate), 7.0 (phosphate), 9.0 (borate), and 12.0 (phosphate/NaOH).
4. Sample Preparation:
- Accurately weigh and dissolve this compound in a minimal amount of a suitable organic co-solvent (e.g., methanol or acetonitrile) and dilute with the respective pH buffer to a final concentration of 1 mg/mL.
5. Stress Conditions:
- Incubate the sample solutions in a temperature-controlled oven at 40°C.
- Withdraw aliquots at predetermined time points (e.g., 0, 24, 48, 72 hours).
- Neutralize the acidic and basic samples before HPLC analysis.
6. Analysis:
- Analyze the samples using a validated stability-indicating HPLC method.
- Calculate the percentage of remaining this compound and the formation of any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Objective: To develop a robust HPLC method capable of separating this compound from its potential degradation products.
2. Chromatographic Conditions (Example):
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase A: 0.1% Phosphoric acid in water
- Mobile Phase B: Acetonitrile
- Gradient:
- 0-5 min: 60% B
- 5-15 min: 60% to 90% B
- 15-20 min: 90% B
- 20-21 min: 90% to 60% B
- 21-25 min: 60% B
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL
- Column Temperature: 30°C
3. Method Validation:
- Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
- Specificity will be confirmed by analyzing stressed samples to ensure that degradation product peaks are well-resolved from the main peak.
Visualizations
Caption: Workflow for pH Stability Testing of this compound.
Caption: Troubleshooting Logic for Inconsistent Stability Data.
References
Technical Support Center: Optimizing Enoxolone Aluminate for Anti-Ulcer Efficacy
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of enoxolone aluminate for its anti-ulcer effects. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the anti-ulcer effects of enoxolone?
A1: Enoxolone, also known as glycyrrhetinic acid, exerts its anti-ulcer effects primarily by enhancing the gastric mucosal defense mechanisms.[1][2] It inhibits the enzymes 15-hydroxyprostaglandin dehydrogenase and delta-13-prostaglandin reductase, which are responsible for the metabolic breakdown of prostaglandins E2 (PGE2) and F2α.[1] This inhibition leads to an increase in the local concentration of these prostaglandins in the digestive system.[1] Prostaglandins play a crucial role in gastric protection by stimulating the secretion of mucus and bicarbonate, increasing mucosal blood flow, and inhibiting gastric acid secretion.[1][3]
Q2: Is there a difference in efficacy between enoxolone and this compound?
Q3: What are the key signaling pathways involved in the gastroprotective action of enoxolone?
A3: The primary signaling pathway involves the increased availability of prostaglandins, particularly PGE2. PGE2 binds to its G-protein coupled receptors (EP1, EP2, EP3, and EP4) on gastric mucosal cells. Activation of these receptors, especially EP2 and EP4, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets that promote mucosal protection, such as enhancing mucus and bicarbonate secretion.
Q4: What are the recommended starting doses for preclinical in vivo studies?
A4: Specific dose-response studies for this compound are limited in the available literature. However, studies on related compounds can provide a starting point for dose-ranging experiments. For instance, derivatives of glycyrrhetinic acid have shown potent inhibition of gastric lesion formation at oral doses of 12 or 25 mg/kg in rats.[4] Another related compound, carbenoxolone sodium, significantly suppressed lesion formation at a dose of 500 mg/kg orally in rats.[4] It is recommended to perform a dose-finding study starting with doses in this range and escalating to determine the optimal dose for this compound in the specific experimental model.
Troubleshooting Guides
In Vivo Ulcer Model Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| High variability in ulcer index within the same group. | Inconsistent fasting times for animals. | Ensure a consistent fasting period (typically 18-24 hours with free access to water) for all animals before ulcer induction.[5] |
| Improper administration of the ulcer-inducing agent (e.g., ethanol, indomethacin). | Standardize the gavage technique to ensure consistent delivery of the agent to the stomach. | |
| Stress-induced ulcers from handling. | Handle animals gently and consistently across all groups to minimize stress. | |
| No significant ulcer formation in the control group. | Insufficient dose or concentration of the ulcerogen. | Verify the concentration and dose of the ulcer-inducing agent. A pilot study to determine the optimal ulcerogenic dose may be necessary. |
| The animal strain is resistant to the ulcer induction method. | Consult the literature for the most appropriate animal strain for the chosen ulcer model. | |
| Unexpected animal mortality. | Toxicity of the test compound at the administered dose. | Perform an acute toxicity study to determine the LD50 of this compound before initiating efficacy studies.[5] |
| Severe ulceration leading to perforation. | Reduce the dose or concentration of the ulcerogenic agent. |
Prostaglandin E2 (PGE2) ELISA Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| High background noise. | Contamination of reagents with endogenous alkaline phosphatase. | Use dedicated pipette tips for each reagent and sample. Ensure the substrate solution is not contaminated.[6] |
| Insufficient washing of the plate. | Ensure thorough washing of the wells according to the kit protocol. Automated plate washers may improve consistency.[6][7] | |
| Low signal or poor standard curve. | Improper storage of kit components. | Store kit components at the recommended temperatures. Avoid repeated freeze-thaw cycles of the standard and conjugate.[6][7] |
| Degradation of PGE2 in the sample. | Add a prostaglandin synthetase inhibitor (e.g., indomethacin) to samples upon collection. Store samples at -80°C for long-term storage.[6] | |
| Matrix effects from the sample (e.g., gastric juice). | Perform a sample extraction using a suitable method, such as C18 reverse-phase columns, to purify PGE2 before the assay.[6] |
Experimental Protocols
Pylorus Ligation-Induced Ulcer Model in Rats
This model is used to assess the anti-secretory and cytoprotective effects of a test compound. The ligation of the pylorus leads to an accumulation of gastric acid and pepsin, causing auto-digestion of the gastric mucosa and ulcer formation.[5][8]
Materials:
-
Male Wistar rats (150-200 g)
-
This compound
-
Vehicle (e.g., 1% carboxymethyl cellulose)
-
Anesthetic (e.g., ether or isoflurane)
-
Surgical instruments
-
pH meter
-
Centrifuge
Procedure:
-
Fast the rats for 24-48 hours before the experiment, with free access to water.[5]
-
Divide the animals into groups (e.g., vehicle control, positive control, and different doses of this compound).
-
Administer the test compounds orally 30 minutes before surgery.
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Anesthetize the rats.
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Make a midline abdominal incision and ligate the pyloric end of the stomach.
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Close the abdominal wall with sutures.
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After 4-19 hours, sacrifice the animals by cervical dislocation.
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Dissect the stomach and collect the gastric contents into a centrifuge tube.
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Measure the volume of the gastric juice and centrifuge it.
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Determine the pH and total acidity of the supernatant by titration with 0.01 N NaOH.
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Open the stomach along the greater curvature and wash it with saline.
-
Examine the gastric mucosa for ulcers and calculate the ulcer index.
Ethanol-Induced Ulcer Model in Rats
This model is used to evaluate the cytoprotective properties of a test compound against a necrotizing agent.
Materials:
-
Male Wistar rats (150-200 g)
-
This compound
-
Vehicle
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Absolute ethanol
Procedure:
-
Fast the rats for 18-24 hours before the experiment, with free access to water.
-
Administer the test compounds orally.
-
After 30-60 minutes, orally administer 1 mL of absolute ethanol to each rat.
-
Sacrifice the animals 1 hour after ethanol administration.
-
Remove the stomachs and open them along the greater curvature.
-
Wash the stomachs with saline and examine for gastric lesions.
-
Calculate the ulcer index.
Calculation of Ulcer Index
The ulcer index is a common parameter for quantifying the extent of gastric ulceration. A common method involves scoring the ulcers based on their number and severity.
Scoring System:
-
0 = No ulcer
-
1 = Superficial mucosal erosion
-
2 = Deep ulcer
-
3 = Perforated ulcer
The ulcer index can be calculated using the following formula: UI = UN + US + UP x 10-1 Where:
-
UN = Average number of ulcers per animal
-
US = Average severity score
-
UP = Percentage of animals with ulcers
Data Presentation
Dosage of Enoxolone and Related Compounds in Preclinical Studies
| Compound | Animal Model | Dose | Route of Administration | Observed Effect | Reference |
| Glycyrrhetinic Acid Derivative | Stress-induced gastric lesions in rats | 12 or 25 mg/kg | Oral | Potent inhibition of gastric lesion formation. | [4] |
| Carbenoxolone Sodium | Stress-induced gastric lesions in rats | 500 mg/kg | Oral | Significant suppression of lesion formation. | [4] |
| Carbenoxolone Sodium | Human peptic ulcer patients | 50 mg three times daily | Oral | Increased gastric prostaglandin E2 levels. | [9] |
| Aqueous Licorice Extract | Indomethacin-induced ulcer in rats | Not specified | Oral | Anti-ulcer activity similar to famotidine. | [10] |
| Urtica simensis extracts | Pylorus ligation, indomethacin-, and ethanol-induced ulcers in rats | 200 and 400 mg/kg | Oral | Significant reduction in ulcer parameters. | [5] |
Visualizations
Signaling Pathway of Enoxolone's Gastroprotective Effect
Caption: Signaling pathway of enoxolone's gastroprotective effect.
Experimental Workflow for Pylorus Ligation-Induced Ulcer Model
Caption: Experimental workflow for the pylorus ligation-induced ulcer model.
References
- 1. earn2trade.com [earn2trade.com]
- 2. motilaloswal.com [motilaloswal.com]
- 3. 9 natural and home remedies for ulcers [medicalnewstoday.com]
- 4. howtotrade.com [howtotrade.com]
- 5. Ulcer Index (UI): What it is, How it Works [investopedia.com]
- 6. abcam.com [abcam.com]
- 7. assaygenie.com [assaygenie.com]
- 8. New molecules as drug candidates for the treatment of upper and lower GI tract ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of carbenoxolone on gastric prostaglandin E2 levels in patients with peptic ulcer disease following vagal and pentagastrin stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thetradinganalyst.com [thetradinganalyst.com]
Technical Support Center: Large-Scale Synthesis of Enoxolone Aluminate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of enoxolone aluminate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is the aluminum salt of enoxolone (also known as glycyrrhetinic acid). Enoxolone is a pentacyclic triterpenoid derived from the hydrolysis of glycyrrhizic acid, which is extracted from licorice root (Glycyrrhiza glabra)[1][2]. It is known for its anti-inflammatory, antiviral, and hepatoprotective properties[3][4][5][6]. The aluminum salt is often used in pharmaceutical and cosmetic preparations for topical applications.
Q2: What are the main stages in the large-scale synthesis of this compound?
The synthesis can be broadly divided into two main stages:
-
Preparation of High-Purity Enoxolone: This involves the extraction of glycyrrhizin from licorice root, followed by hydrolysis to yield crude enoxolone, and subsequent purification.
-
Formation of this compound: High-purity enoxolone is reacted with a suitable aluminum source to form the aluminum salt, which is then precipitated, isolated, and dried.
Q3: What are the critical quality attributes for the enoxolone precursor?
High purity of the enoxolone starting material is crucial for a successful and reproducible synthesis of this compound. Key quality attributes include:
-
High Purity: Typically greater than 98% (HPLC)[7].
-
Low Impurity Profile: Specifically, low levels of isomeric impurities (e.g., 18α-glycyrrhetinic acid) and byproducts from the hydrolysis process[1].
-
Physical Characteristics: A white, crystalline powder with a melting point around 295-297°C[3].
Troubleshooting Guide
Part 1: Challenges in the Preparation of High-Purity Enoxolone
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Enoxolone after Hydrolysis | Incomplete hydrolysis of glycyrrhizic acid. Degradation of the product under harsh acidic conditions. | Optimize hydrolysis conditions (acid concentration, temperature, and reaction time). Consider using a dual-phase hydrolysis system to transfer the formed enoxolone into an organic phase, protecting it from the acidic aqueous phase[7]. |
| Presence of Isomeric Impurities (e.g., 18α-glycyrrhetinic acid) | Isomerization can occur under certain hydrolysis conditions[1]. | Carefully control the temperature and pH during hydrolysis. Purification via multiple recrystallizations from a suitable solvent (e.g., ethanol) can help in separating the isomers. |
| Inconsistent Purity after Recrystallization | Choice of solvent may not be optimal for selective crystallization. Presence of persistent impurities affecting crystallization. | Screen different solvent systems for recrystallization (e.g., ethanol, methanol, acetone)[7]. Consider a pre-purification step using column chromatography or solvent extraction to remove impurities before final crystallization[3][8]. |
| Product Discoloration | Presence of colored impurities from the licorice extract. Degradation of the material during processing. | Use activated carbon for decolorization during the purification process[7]. Ensure that the processing temperatures are kept as low as possible to prevent thermal degradation. |
Part 2: Challenges in the Formation and Isolation of this compound
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction/Salt Formation | Poor solubility of enoxolone in the reaction medium. Incorrect stoichiometry of reactants. Inappropriate pH for the reaction. | Select a solvent system where enoxolone has reasonable solubility (e.g., an alcohol-water mixture). A co-solvent evaporation method can be effective for salt formation[9]. Ensure precise molar ratios of enoxolone to the aluminum source. The pH of the reaction mixture may need to be adjusted to facilitate the salt formation. |
| Inconsistent Precipitation and Particle Size | Uncontrolled precipitation rate. Lack of seeding material. | Control the rate of addition of reactants or anti-solvent to manage the precipitation rate. The use of seed crystals of this compound can promote uniform crystal growth. |
| High Levels of Residual Solvents in the Final Product | Inefficient drying process. Entrapment of solvent within the crystal lattice. | Employ an appropriate drying technique (e.g., vacuum drying at a controlled temperature). Ensure that the particle size of the precipitated material allows for efficient solvent removal. |
| Contamination with Unreacted Enoxolone or Aluminum Source | Incomplete reaction. Inefficient washing of the precipitated product. | Optimize the reaction conditions to drive the reaction to completion. Thoroughly wash the filtered this compound cake with a suitable solvent to remove unreacted starting materials. |
Experimental Protocols
Protocol 1: Purification of Crude Enoxolone by Solvent Extraction and Recrystallization
This protocol is based on methods described for obtaining high-purity glycyrrhetinic acid[1][8].
-
Dissolution and Extraction:
-
Dissolve the crude enoxolone in an appropriate organic solvent such as chloroform.
-
Wash the organic phase with an aqueous basic solution (e.g., sodium hydroxide solution) to convert the enoxolone to its sodium salt, which will move to the aqueous phase, leaving behind non-acidic organic impurities.
-
Separate the aqueous phase and acidify it with an acid (e.g., hydrochloric acid) to a pH of 2-3 to precipitate the purified enoxolone.
-
Extract the precipitated enoxolone back into an organic solvent like chloroform.
-
-
Washing and Drying:
-
Wash the organic phase with water to remove any remaining inorganic salts.
-
Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
-
Recrystallization:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure.
-
Recrystallize the solid residue from a suitable solvent such as ethanol. Multiple recrystallizations may be necessary to achieve the desired purity of >98%.
-
-
Drying:
-
Dry the purified enoxolone crystals under vacuum at an elevated temperature (e.g., 60-80°C) until a constant weight is achieved.
-
Protocol 2: Synthesis of this compound
-
Reaction Setup:
-
In a suitable reactor, dissolve high-purity enoxolone (3 molar equivalents) in a suitable solvent system (e.g., a mixture of ethanol and water).
-
In a separate vessel, prepare a solution of a high-purity aluminum source (1 molar equivalent), such as aluminum chloride or aluminum hydroxide, in water or a compatible solvent.
-
-
Reaction:
-
Slowly add the aluminum salt solution to the enoxolone solution with vigorous stirring.
-
The reaction temperature should be controlled, potentially starting at room temperature and gently warming if necessary to ensure complete reaction.
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC) to confirm the consumption of enoxolone.
-
-
Precipitation and Isolation:
-
Upon completion of the reaction, the this compound may precipitate directly from the solution. If not, precipitation can be induced by cooling the reaction mixture or by the controlled addition of an anti-solvent.
-
Allow the precipitate to age for a period to ensure complete precipitation and uniform particle size.
-
Isolate the solid product by filtration.
-
-
Washing and Drying:
-
Wash the filter cake with a suitable solvent (e.g., water, followed by a low-boiling point organic solvent) to remove any unreacted starting materials and byproducts.
-
Dry the final product under vacuum at a controlled temperature to obtain this compound as a fine powder.
-
Quality Control Data
The following table summarizes typical analytical techniques used for the quality control of enoxolone and its salts[3][10][11][12].
| Parameter | Analytical Technique(s) | Typical Specification |
| Identification | FTIR, NMR, Mass Spectrometry | Spectrum should conform to the reference standard. |
| Purity Assay | HPLC, UV-Vis Spectrophotometry | > 98% for enoxolone; Assay value for this compound should be within the specified range. |
| Isomeric Purity | HPLC | Limits on the content of 18α-glycyrrhetinic acid. |
| Residual Solvents | Gas Chromatography (GC) | Within ICH limits. |
| Heavy Metals | Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) | Within pharmacopoeial limits. |
| Microbial Content | Plate Count | Within acceptable limits for the intended use. |
Visualizations
Logical Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Purity of Final Product
Caption: Troubleshooting logic for low product purity.
References
- 1. CN1563073A - Method for preparing enoxolone - Google Patents [patents.google.com]
- 2. Enoxolone - Wikipedia [en.wikipedia.org]
- 3. firsthope.co.in [firsthope.co.in]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. CN101817867B - Method for preparing glycyrrhetinic acid - Google Patents [patents.google.com]
- 8. CN1257182C - The preparation method of glycyrrhetinic acid - Google Patents [patents.google.com]
- 9. Enhancement of the Bioavailability and Anti-Inflammatory Activity of Glycyrrhetinic Acid via Novel Soluplus®—A Glycyrrhetinic Acid Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alliedacademies.org [alliedacademies.org]
- 11. Quality Policy - Enoxolone;Glycyrrhetic acid;Glycyrrhetinic acid;Glycyrrhetinate;Acetoxolone [glycyrrhetinate.com]
- 12. Quality Control - Enoxolone;Glycyrrhetic acid;Glycyrrhetinic acid;Glycyrrhetinate;Acetoxolone [glycyrrhetinate.com]
Technical Support Center: Formulation and Stability of Enoxolone Aluminate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the degradation of enoxolone aluminate in pharmaceutical formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
Enoxolone, also known as glycyrrhetinic acid, is a pentacyclic triterpenoid derivative obtained from the hydrolysis of glycyrrhizic acid, a major component of the licorice plant (Glycyrrhiza glabra)[1]. It possesses various pharmacological activities, including anti-inflammatory, anti-ulcer, and antiviral effects. This compound is an aluminum salt of enoxolone. The stability of this compound is a critical concern in formulation development as degradation of the active pharmaceutical ingredient (API) can lead to loss of efficacy and the formation of potentially harmful impurities.
Q2: What are the primary degradation pathways for this compound?
Based on studies of its core molecule, glycyrrhetinic acid, this compound is susceptible to degradation under acidic and photochemical conditions[2][3]. Hydrolysis of the ester linkage is a potential degradation pathway in aqueous environments, particularly at low pH. Exposure to light can also induce photodegradation, leading to the formation of various degradation products. While glycyrrhetinic acid is reported to be relatively stable under neutral, basic, oxidative, and thermal stress, the presence of the aluminum salt in this compound may introduce additional stability challenges that require investigation.
Q3: What is the role of the aluminum ion in the stability of the formulation?
The aluminum ion in this compound can influence formulation stability in several ways. Aluminum salts can act as Lewis acids and may catalyze certain degradation reactions. Additionally, the presence of aluminum ions can affect the pH of the microenvironment within the formulation, which is a critical factor in the stability of the enoxolone moiety. It is also important to consider the potential for interactions between aluminum ions and other excipients in the formulation, which could impact both the physical and chemical stability of the product. While aluminum salts are used in pharmaceuticals, their potential to act as a neurological toxicant at high levels of exposure is a consideration[4].
Q4: How can I identify the degradation products of this compound?
Forced degradation studies are essential for identifying potential degradation products. These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to accelerate degradation[5][6][7][8][9]. The resulting degradation products can be identified and characterized using analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS)[2][7][10][11]. A stability-indicating analytical method must be developed to separate and quantify the intact drug from its degradation products.
Troubleshooting Guides
Issue 1: Loss of Potency in an Aqueous Formulation
Possible Cause: Acid-catalyzed hydrolysis of the enoxolone molecule.
Troubleshooting Steps:
-
pH Adjustment: The pH of the formulation is a critical factor. Studies on glycyrrhetinic acid have shown significant degradation under acidic conditions[2][3]. Therefore, maintaining a pH in the neutral to slightly alkaline range is recommended.
-
Action: Measure the pH of your formulation. If it is acidic, consider incorporating a buffering agent to maintain a stable pH. Phosphate or citrate buffers are common choices, but compatibility with this compound and other excipients must be verified.
-
-
Excipient Compatibility: Certain excipients may contribute to a lower pH or contain impurities that catalyze degradation.
-
Action: Conduct a systematic excipient compatibility study. Prepare binary mixtures of this compound with each excipient and store them under accelerated stability conditions. Analyze the samples at regular intervals to identify any interactions.
-
-
Reformulation to a Non-aqueous Base: If pH control is not sufficient to prevent hydrolysis, consider reformulating to a non-aqueous or low-water-content vehicle.
-
Action: Explore the use of solvents such as propylene glycol, glycerin, or polyethylene glycols in which enoxolone is soluble or dispersible[4]. For topical formulations, an oleaginous base could be a suitable alternative.
-
Issue 2: Discoloration or Appearance of Unknown Peaks in HPLC After Light Exposure
Possible Cause: Photodegradation of the enoxolone molecule.
Troubleshooting Steps:
-
Light Protection: Enoxolone is susceptible to photodegradation[2][3].
-
Action: Protect the formulation from light at all stages of manufacturing, packaging, and storage. Use amber-colored containers or opaque packaging to minimize light exposure.
-
-
Inclusion of a UV Absorber: Certain excipients can act as UV absorbers to protect the API from photodegradation.
-
Action: Consider the addition of a photostabilizing agent, such as benzophenones or other approved UV absorbers, to the formulation. Compatibility and regulatory acceptance of the chosen agent must be confirmed.
-
-
Antioxidant Addition: Photodegradation can sometimes proceed through oxidative pathways.
-
Action: Evaluate the effect of adding an antioxidant, such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA), to the formulation.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for conducting forced degradation studies to identify potential degradation products and establish the degradation profile of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol or other suitable solvent
-
Water, purified
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis:
-
Dissolve this compound in a minimal amount of a suitable co-solvent and dilute with 0.1 N HCl.
-
Store the solution at 60°C for 48 hours.
-
Withdraw samples at 0, 6, 12, 24, and 48 hours.
-
Neutralize the samples before analysis.
-
If no degradation is observed, repeat the study with 1 N HCl.
-
-
Base Hydrolysis:
-
Dissolve this compound in a minimal amount of a suitable co-solvent and dilute with 0.1 N NaOH.
-
Store the solution at 60°C for 48 hours.
-
Withdraw samples at 0, 6, 12, 24, and 48 hours.
-
Neutralize the samples before analysis.
-
If no degradation is observed, repeat the study with 1 N NaOH.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and treat with 3% H₂O₂.
-
Store the solution at room temperature for 48 hours, protected from light.
-
Withdraw samples at 0, 6, 12, 24, and 48 hours.
-
If no degradation is observed, repeat the study with 30% H₂O₂.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a temperature-controlled oven at 80°C for 7 days.
-
Withdraw samples at 1, 3, 5, and 7 days.
-
-
Photolytic Degradation:
-
Expose a solution of this compound and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
Analyze the samples after the exposure period. A control sample should be kept in the dark under the same temperature conditions.
-
Sample Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products. Method optimization will be required.
Chromatographic Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another suitable modifier to improve peak shape).
-
Initial Gradient Example: 70% Acetonitrile, 30% Water (0.1% Formic Acid)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (based on the UV absorbance of glycyrrhetinic acid)
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Method Development and Validation:
-
Specificity: Inject solutions of this compound, placebo (formulation without the API), and samples from the forced degradation study. The method should demonstrate resolution between the parent drug peak and any degradation product peaks.
-
Linearity: Prepare a series of standard solutions of this compound over a concentration range (e.g., 1-100 µg/mL). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r² > 0.999).
-
Accuracy: Perform recovery studies by spiking a placebo formulation with known concentrations of this compound. The recovery should be within 98-102%.
-
Precision:
-
Repeatability: Analyze multiple injections of the same standard solution. The relative standard deviation (RSD) of the peak areas should be less than 2%.
-
Intermediate Precision: The analysis should be repeated by a different analyst on a different day to assess the method's reproducibility.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound (Hypothetical Data)
| Stress Condition | Reagent/Condition | Duration | % Degradation of this compound | Number of Degradation Products |
| Acid Hydrolysis | 1 N HCl | 48 hours | 25% | 3 |
| Base Hydrolysis | 1 N NaOH | 48 hours | 5% | 1 |
| Oxidation | 30% H₂O₂ | 48 hours | 8% | 2 |
| Thermal | 80°C | 7 days | <2% | 0 |
| Photolytic | 1.2 million lux hours | - | 15% | 4 |
Visualizations
Caption: Potential Degradation Pathways of this compound.
Caption: Troubleshooting Workflow for Formulation Instability.
Caption: Decision Tree for Selecting Stabilizing Agents.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. forced degradation study: Topics by Science.gov [science.gov]
- 4. Aluminium in over-the-counter drugs: risks outweigh benefits? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajpsonline.com [ajpsonline.com]
- 6. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 7. ijtsrd.com [ijtsrd.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Enoxolone Aluminate Interference
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for understanding and mitigating potential interference from enoxolone aluminate in biochemical assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it be present in my samples?
Enoxolone, also known as glycyrrhetinic acid, is a pentacyclic triterpenoid derived from licorice root. It is known to form complexes with metal ions, including aluminum. This compound is a complex of enoxolone and aluminum ions. This complex may be intentionally formulated in some topical preparations or could form inadvertently in your experimental setup if both enoxolone and a source of aluminum (e.g., from containers, reagents, or buffers) are present.
Q2: How can this compound potentially interfere with my biochemical assays?
Interference from this compound can manifest in several ways, leading to unreliable and misleading results. The primary mechanisms of interference are believed to be:
-
Enzyme Inhibition or Activation: Enoxolone itself is a known inhibitor of various enzymes.[1] The aluminate complex may exhibit altered or enhanced inhibitory effects. Aluminum ions can also independently disrupt enzyme function, for instance by displacing essential metal cofactors or disrupting protein structure.
-
Protein Binding and Aggregation: Enoxolone can bind to proteins.[2] Metal ions, including aluminum, have been shown to induce the aggregation of antibodies and other proteins.[3] This can be particularly problematic in immunoassays like ELISA, leading to either false positives or false negatives.
-
Chelation Effects: Enoxolone possesses chelating properties, allowing it to bind metal ions. If your assay relies on specific metal ion concentrations for optimal performance (e.g., metalloenzymes), the formation of this compound could sequester these ions and inhibit the reaction.
-
Optical Interference: While less characterized for this specific complex, many small molecules can interfere with absorbance- or fluorescence-based assays by absorbing light or fluorescing at the detection wavelengths, leading to high background or false signals.
Troubleshooting Guides
Issue 1: High Background Signal in an Absorbance or Fluorescence-Based Assay
High background can obscure the true signal from your analyte of interest.
Possible Cause: The this compound complex may be absorbing light or fluorescing at the same wavelength as your detection molecule.
Troubleshooting Steps:
-
Run a Blank Control: Prepare a sample containing only the this compound complex in your assay buffer and measure the signal at your detection wavelength. This will confirm if the complex itself is contributing to the background.
-
Wavelength Scan: If your instrument allows, perform a wavelength scan of the this compound complex to identify its absorbance or emission maxima. This may help in selecting alternative detection wavelengths where interference is minimal.
-
Sample Dilution: A serial dilution of your sample may reduce the background signal to an acceptable level while maintaining a detectable signal from your analyte.
-
Alternative Detection Method: If possible, switch to a different detection method that is less susceptible to this type of interference (e.g., a chemiluminescence-based assay).
Issue 2: Reduced or No Signal in an Enzymatic Assay
A significant reduction in the expected enzyme activity can indicate inhibition.
Possible Cause: The this compound complex is likely inhibiting the enzyme.
Troubleshooting Steps:
-
Enzyme Inhibition Assay: To confirm inhibition, perform a dose-response experiment by adding increasing concentrations of this compound to your enzymatic reaction. A concentration-dependent decrease in activity will confirm an inhibitory effect.
-
Chelator Addition: If you suspect the interference is due to the chelation of essential metal cofactors, you can try adding a surplus of the required metal ion to the reaction mixture. Be cautious, as excess metal ions can also be inhibitory.
-
Pre-incubation Test: Pre-incubate the enzyme with this compound before adding the substrate. A stronger inhibitory effect after pre-incubation may suggest a time-dependent inhibition mechanism.
Issue 3: Inconsistent or Non-Reproducible Results in an ELISA
Poor reproducibility in an ELISA can be a sign of interference with the antibody-antigen binding.
Possible Cause: this compound may be causing aggregation of antibodies or interfering with the binding kinetics.
Troubleshooting Steps:
-
Modify Wash Steps: Increase the number and stringency of the wash steps to remove any non-specifically bound complex.
-
Blocking Agents: Experiment with different blocking buffers or add a non-ionic detergent (e.g., 0.05% Tween-20) to your sample diluent to minimize non-specific binding and aggregation.
-
Sample Pre-treatment: Consider methods to dissociate potential complexes in your sample before analysis. Acid dissociation followed by neutralization is a common technique used to break antibody-drug complexes and may be applicable here.[4]
Data Presentation
Table 1: Potential Effects of this compound on Different Assay Types
| Assay Type | Potential Interference Mechanism | Observed Effect |
| Enzymatic Assay | Enzyme inhibition, cofactor chelation | Decreased signal/activity |
| ELISA | Antibody/antigen aggregation, non-specific binding | High background, false positive/negative |
| Fluorescence Assay | Intrinsic fluorescence of the complex, quenching | High background, decreased signal |
| Absorbance Assay | Light absorption at detection wavelength | High background |
Experimental Protocols
Protocol 1: Determining the Source of Interference
-
Prepare Controls:
-
Negative Control: Assay buffer only.
-
Positive Control: Your standard assay setup with a known concentration of your analyte.
-
Interference Control 1: Assay buffer containing enoxolone only.
-
Interference Control 2: Assay buffer containing an aluminum salt (e.g., aluminum chloride) only.
-
Interference Control 3: Assay buffer containing pre-formed this compound.
-
-
Run Assay: Perform your standard assay protocol with all control samples.
-
Analyze Results: Compare the signals from the interference controls to the negative control. This will help you determine if the interference is from enoxolone, aluminum, or the complex itself.
Mandatory Visualizations
Caption: Troubleshooting workflow for assay interference.
Caption: Potential mechanisms of this compound interference.
References
- 1. Analytical Interference by Contrast Agents in Biochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of glycyrrhetinic acid, furosemide and hydrochlorothiazide with bovine serum albumin and their displacement interactions: capillary electrophoresis and fluorescence quenching study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of heavy metal ions on antibodies and immune complexes investigated by dynamic light scattering and enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
Enhancing the permeability of enoxolone aluminate across biological membranes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the permeability of enoxolone aluminate across biological membranes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its salt form affect permeability?
Enoxolone, also known as 18β-glycyrrhetinic acid, is the primary active component derived from licorice root. It is classified as a Biopharmaceutics Classification System (BCS) Class II compound, which means it has high permeability but low aqueous solubility.[1] this compound is an aluminum salt of enoxolone. While specific experimental data for the aluminate salt is limited, it is predicted to have very low water solubility.[2] The low solubility is often the rate-limiting step for the absorption of BCS Class II drugs. Therefore, enhancing the dissolution of this compound is a primary strategy to improve its overall permeation across biological membranes.
Q2: What are the main strategies to enhance the permeability of this compound?
The primary strategies focus on improving the solubility and dissolution rate of enoxolone, which in turn enhances its permeation. These include:
-
Formulation Strategies:
-
Solid Dispersions: Dispersing enoxolone in a polymer matrix can increase its surface area and wettability, leading to improved dissolution.[1][3]
-
Lipid-Based Formulations: Encapsulating enoxolone in liposomes or other lipid-based carriers can improve its solubility and facilitate its transport across cell membranes.[4][5][6]
-
-
Use of Permeation Enhancers: Certain excipients can reversibly alter the barrier properties of biological membranes, facilitating the passage of enoxolone.
Q3: How does enoxolone itself affect membrane permeability?
Glycyrrhetinic acid and its derivatives have been shown to possess membrane-modifying properties. They can be incorporated into the lipid bilayer, increasing membrane fluidity and permeability.[7] This suggests that enoxolone may not only have its own permeability to be considered but could also influence the transport of other molecules.
Q4: Which in vitro models are suitable for assessing the permeability of this compound formulations?
Several in vitro models can be used to evaluate the permeability of this compound:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput screening tool for predicting passive transcellular permeability.[8][9]
-
Caco-2 Cell Monolayer Assay: A widely used model that represents the human intestinal epithelium and can assess both passive and active transport mechanisms.[10][11]
-
Everted Gut Sac Model: An ex vivo model that preserves the intestinal tissue architecture and can be used to study drug absorption and metabolism.[12][13]
Troubleshooting Guides
Caco-2 Permeability Assays
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Compound Recovery | - Poor aqueous solubility leading to precipitation.- Non-specific binding to the assay plate.- Metabolism by Caco-2 cells.- Accumulation within the cell monolayer. | - Ensure the test compound concentration is below its solubility limit in the assay buffer.- Use low-binding plates.- Include a protein sink (e.g., bovine serum albumin) in the receiver compartment.[14]- Analyze cell lysates to quantify intracellular compound accumulation.- Perform a bidirectional assay to assess efflux.[11] |
| High Variability in Apparent Permeability (Papp) Values | - Inconsistent cell monolayer integrity.- Pipetting errors.- Temperature fluctuations. | - Regularly monitor Transepithelial Electrical Resistance (TEER) to ensure monolayer confluence.[10]- Use a paracellular marker like Lucifer Yellow to check for leaks.[15]- Use calibrated pipettes and ensure consistent mixing.- Maintain a constant temperature (37°C) during the assay. |
| Efflux Ratio > 2 | - The compound is a substrate for efflux transporters (e.g., P-glycoprotein). | - This indicates that active efflux is occurring.[11]- Co-administer with known efflux inhibitors (e.g., verapamil for P-gp) to confirm transporter involvement.[10] |
Parallel Artificial Membrane Permeability Assay (PAMPA)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Permeability for a Known High-Permeability Compound | - Incorrect lipid membrane preparation.- Compound precipitation in the donor well. | - Ensure the lipid solution is fresh and properly applied to the filter membrane.[16]- Verify the solubility of the compound in the donor buffer at the tested concentration. |
| High Permeability for a Known Low-Permeability Compound | - Disruption of the artificial membrane. | - Check the integrity of the membrane before and after the experiment.- Ensure no air bubbles are trapped between the donor and acceptor plates. |
| Poor Correlation with Caco-2 Data | - The compound undergoes active transport or paracellular diffusion, which PAMPA does not model. | - PAMPA is best suited for predicting passive, transcellular permeability.[9] If active transport is suspected, a cell-based assay like the Caco-2 model is more appropriate. |
Quantitative Data Summary
The following table summarizes representative apparent permeability (Papp) values for enoxolone (glycyrrhetinic acid) and other reference compounds in a Caco-2 cell model. These values can be used as a benchmark for experimental results.
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Permeability Classification |
| Mannitol (Low Permeability Control) | < 1.0 | Low |
| Atenolol (Low to Moderate Permeability) | 1.0 - 5.0 | Low-Moderate |
| Enoxolone (Glycyrrhetinic Acid) | > 10.0 | High |
| Propranolol (High Permeability Control) | > 20.0 | High |
Note: Papp values can vary between laboratories depending on the specific experimental conditions.
Experimental Protocols
Liposomal Formulation of Glycyrrhetinic Acid
This protocol describes the preparation of glycyrrhetinic acid-loaded liposomes using the film hydration method.[5][17]
Materials:
-
L-α-phosphatidylcholine
-
Cholesterol
-
18-β-glycyrrhetinic acid (Enoxolone)
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Dissolve phosphatidylcholine, cholesterol, and glycyrrhetinic acid in a chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.
-
Place the flask under a vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing.
-
To obtain unilamellar vesicles of a specific size, subject the liposomal suspension to extrusion through polycarbonate membranes of a defined pore size.
-
Characterize the resulting liposomes for particle size, zeta potential, and encapsulation efficiency.
Solid Dispersion Formulation of Enoxolone
This protocol outlines the preparation of an enoxolone solid dispersion using the solvent evaporation method.[1]
Materials:
-
Enoxolone (Glycyrrhetinic Acid)
-
Polymer carrier (e.g., Soluplus®, PVP)
-
L-arginine (optional, as a solubility enhancer)
-
Ethanol
Procedure:
-
Dissolve enoxolone, the polymer carrier, and L-arginine (if used) in ethanol.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid dispersion in a vacuum oven to remove any remaining solvent.
-
Grind the solid dispersion into a fine powder.
-
Characterize the formulation for drug content, dissolution enhancement, and physical state (amorphous vs. crystalline) using techniques like XRD and DSC.
Visualizations
Caption: Experimental workflow for enhancing and evaluating this compound permeability.
References
- 1. Enhancement of the Bioavailability and Anti-Inflammatory Activity of Glycyrrhetinic Acid via Novel Soluplus®—A Glycyrrhetinic Acid Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of glycyrrhetinic acid-modified liposomes to deliver Murrayafoline A for treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modifying glycyrrhetinic acid liposomes with liver-targeting ligand of galactosylated derivative: preparation and evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycyrrhetinic acid as inhibitor or amplifier of permeability transition in rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Ex Vivo Intestinal Sacs to Assess Mucosal Permeability in Models of Gastrointestinal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 17. mdpi.com [mdpi.com]
Validation & Comparative
Enoxolone Aluminate vs. Carbenoxolone: A Comparative Guide to Cytoprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytoprotective properties of enoxolone aluminate and carbenoxolone. While both are derivatives of glycyrrhetinic acid, obtained from licorice root, they exhibit distinct profiles in their mechanisms of action and therapeutic applications. This comparison aims to furnish researchers and drug development professionals with the necessary data to make informed decisions in their work.
Executive Summary
Enoxolone, also known as glycyrrhetinic acid, and its synthetic derivative, carbenoxolone, have long been recognized for their therapeutic properties, including anti-inflammatory and cytoprotective effects. Carbenoxolone has a history of use in the treatment of gastric, esophageal, and oral ulcers.[1] The cytoprotective mechanisms of both compounds are multifaceted, involving the modulation of prostaglandin synthesis and the inhibition of gap junction communication.[2][3][4]
Direct comparative studies on the cytoprotective efficacy of This compound and carbenoxolone are notably scarce in the available scientific literature. Most research has focused on carbenoxolone and the free form of enoxolone (glycyrrhetinic acid). Therefore, this guide will primarily compare carbenoxolone with glycyrrhetinic acid as a proxy for enoxolone, with the understanding that the aluminate salt of enoxolone may influence its physicochemical properties and biological activity.
Mechanism of Action
Both enoxolone (glycyrrhetinic acid) and carbenoxolone share core mechanisms of action, primarily centered around two key pathways:
-
Inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD): This enzyme is responsible for the conversion of active cortisol to inactive cortisone. By inhibiting 11β-HSD, both compounds increase the local concentration of cortisol, which can enhance mucosal defense mechanisms.[3][4]
-
Modulation of Gap Junctions: Both molecules are known to inhibit gap junction intercellular communication by blocking channels formed by connexin proteins.[3][4][5] This action can alter cellular signaling pathways and is being explored for its therapeutic potential in various conditions.
Signaling Pathways
Comparative Experimental Data
While direct comparative studies are limited, a study by Chaytor et al. (2000) investigated the effects of glycyrrhetinic acid isoforms and carbenoxolone on endothelium-dependent hyperpolarizing factor (EDHF)-type relaxations, a mechanism crucial for vascular cytoprotection.
| Compound | Concentration for Attenuation of EDHF-type Relaxation | Intrinsic Vasorelaxant Activity |
| 18α-glycyrrhetinic acid | up to 100 µM | None |
| 18β-glycyrrhetinic acid (Enoxolone) | up to 10 µM | Yes |
| Carbenoxolone | up to 300 µM | Yes |
| Data summarized from Chaytor et al., 2000.[6] |
This study suggests that 18β-glycyrrhetinic acid (enoxolone) is more potent than carbenoxolone in inhibiting EDHF-type relaxations.
A study on the inhibition of peptic activity also showed that while both carbenoxolone and glycyrrhetinic acid reduced peptic activity, carbenoxolone was more potent and also reduced total acidity.[7][8]
Experimental Protocols
Assessment of Gastric Cytoprotection (Ethanol-Induced Lesions in Rats)
This protocol is based on the methodology described in the study by Rainsford (1985) on the cytoprotective action of carbenoxolone.[2]
Detailed Steps:
-
Animal Model: Male Wistar rats (180-200g) are fasted for 24 hours with free access to water.
-
Drug Administration: Animals are randomly assigned to groups and receive either this compound, carbenoxolone (at various doses), or the vehicle (e.g., distilled water) orally.
-
Induction of Gastric Lesions: One hour after drug administration, absolute ethanol (1 mL) is administered orally to induce gastric mucosal lesions.
-
Evaluation: One hour after ethanol administration, the animals are euthanized. The stomachs are removed, opened along the greater curvature, and examined for macroscopic lesions.
-
Data Analysis: The area of hemorrhagic lesions in the gastric mucosa is measured and expressed as a percentage of the total glandular area. The percentage of inhibition of lesion formation by the test compounds is calculated by comparing with the vehicle-treated control group.
Conclusion
Both enoxolone (as glycyrrhetinic acid) and carbenoxolone demonstrate significant cytoprotective properties through shared and distinct mechanisms. The available data suggests that glycyrrhetinic acid may be more potent in certain contexts, such as the inhibition of EDHF-mediated vasorelaxation. However, carbenoxolone has a more established history and body of evidence supporting its use in gastric cytoprotection.
A critical knowledge gap exists regarding the specific cytoprotective profile of This compound . The presence of the aluminate salt could potentially alter its solubility, absorption, and ultimately, its biological activity. Therefore, direct comparative studies are imperative to elucidate the relative efficacy and safety of this compound versus carbenoxolone for cytoprotective applications. Researchers are encouraged to conduct head-to-head preclinical and clinical studies to provide the quantitative data necessary for a definitive comparison.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytoprotective action of carbenoxolone sodium on ethanol-induced gastric lesions in rats and its inhibition by indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Carbenoxolone Sodium used for? [synapse.patsnap.com]
- 4. What is the mechanism of Carbenoxolone Sodium? [synapse.patsnap.com]
- 5. scbt.com [scbt.com]
- 6. Comparison of glycyrrhetinic acid isoforms and carbenoxolone as inhibitors of EDHF-type relaxations mediated via gap junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of peptic activity by carbenoxolone and glycyrrhetinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of peptic activity by carbenoxolone and glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Enoxolone Aluminate and Sucralfate in Gastrointestinal Mucosal Protection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the efficacy of enoxolone aluminate and sucralfate, two agents utilized in the management of gastrointestinal mucosal damage. The following sections present their mechanisms of action, comparative experimental data, and the methodologies employed in key studies.
Introduction
This compound, a salt of the pentacyclic triterpenoid glycyrrhetinic acid, and sucralfate, a complex of sucrose octasulfate and aluminum hydroxide, are both recognized for their cytoprotective properties. While they share the common goal of bolstering the mucosal defense, their primary mechanisms of action diverge significantly. Sucralfate acts locally by forming a physical barrier over ulcerated tissue, while enoxolone and its derivatives, such as carbenoxolone, are thought to exert their effects through systemic anti-inflammatory and pro-reparative pathways. Due to the limited direct comparative data on this compound, this guide will draw upon studies involving its active moiety, glycyrrhetinic acid, and its well-researched derivative, carbenoxolone, as a surrogate for comparative efficacy analysis against sucralfate.
Mechanisms of Action
This compound (via Glycyrrhetinic Acid/Carbenoxolone)
Enoxolone's therapeutic effects are primarily attributed to its anti-inflammatory properties. Glycyrrhetinic acid, the active component, inhibits enzymes responsible for the metabolism of prostaglandins E2 (PGE2) and F2α (PGF2α)[1]. This inhibition leads to an increased local concentration of these prostaglandins, which play a crucial role in gastric mucosal defense by:
-
Inhibiting gastric acid secretion.
-
Stimulating the secretion of protective mucus and bicarbonate.
-
Increasing mucosal blood flow.
-
Promoting epithelial cell proliferation[1].
Furthermore, glycyrrhetinic acid has been shown to reduce peptic activity in gastric juice[2].
Sucralfate
Sucralfate's mechanism is multifactorial and predominantly localized to the site of mucosal injury. In an acidic environment (pH < 4), sucralfate polymerizes to form a viscous, adherent paste that selectively binds to the proteinaceous exudate of ulcers and erosions[3][4]. This creates a physical barrier that protects the damaged mucosa from the corrosive actions of acid, pepsin, and bile salts[3][4].
Beyond its barrier function, sucralfate also actively enhances mucosal defense mechanisms by:
-
Stimulating Prostaglandin Synthesis: It increases the local production of protective prostaglandins, such as PGE2[1][5].
-
Binding Growth Factors: Sucralfate binds to epidermal growth factor (EGF) and fibroblast growth factor (FGF), concentrating them at the ulcer site to promote angiogenesis and tissue repair[6][7].
-
Enhancing Mucus and Bicarbonate Secretion: It stimulates the secretion of both mucus and bicarbonate, key components of the gastric mucosal barrier[3][5].
-
Adsorbing Pepsin and Bile Salts: Sucralfate directly adsorbs pepsin and bile acids, reducing their proteolytic and detergent-like damaging effects on the mucosa[5].
Comparative Efficacy: Experimental Data
The following tables summarize the quantitative data from clinical trials comparing the efficacy of carbenoxolone (as a proxy for this compound) and sucralfate in the treatment of gastrointestinal disorders.
Table 1: Healing Rates in Post-Gastrectomy Digestive Complaints
| Treatment Group | Number of Patients | Improvement in Gastric Wall (Endoscopic) | Symptom Disappearance | Efficacy Rate |
| Sucralfate (1g, 4x daily for 8 weeks) | 15 | Clear Improvement | Almost Complete | 86.6%[8] |
| Carbenoxolone (50mg, 4x daily for 8 weeks) | 15 | Clear Improvement | Similar to Sucralfate | 80.0%[8] |
Table 2: Healing Rates of Duodenal Ulcers
| Treatment Group | Healing Rate at 6 Weeks | Healing Rate at 12 Weeks |
| Sucralfate | 83%[9] | 100% (all remaining healed)[9] |
| Carbenoxolone (vs. Placebo) | 66.7% (14/21)[10] | - |
| Placebo | 30.4% (7/23)[10] | - |
Table 3: Healing Rates of Gastric Ulcers
| Treatment Group | Healing Rate at 6 Weeks | Healing Rate at 12 Weeks |
| Sucralfate | 63%[9] | 78%[9] |
| Carbenoxolone (vs. Placebo) | > Placebo (statistically significant)[11][12] | - |
| Omeprazole | 83% | 90% |
| Sucralfate (vs. Omeprazole) | 59% | 70% |
Experimental Protocols
Acetic Acid-Induced Gastric Ulcer Model in Rats
This is a widely used preclinical model to evaluate the anti-ulcer activity of test compounds.
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Induction of Ulcer:
-
Animals are fasted for 24-48 hours with free access to water.
-
Under anesthesia, a midline laparotomy is performed to expose the stomach.
-
A solution of acetic acid (typically 60-100%) is applied to the serosal surface of the stomach, usually contained within a small tube or applied via a filter paper disc for a specific duration (e.g., 60 seconds)[9][13].
-
The abdomen is then sutured, and the animals are allowed to recover.
-
-
Treatment: The test compounds (e.g., sucralfate or this compound) are administered orally or intraperitoneally at various doses for a specified period (e.g., daily for 7-14 days) starting after ulcer induction.
-
Evaluation:
-
At the end of the treatment period, the animals are euthanized, and their stomachs are removed.
-
The stomachs are opened along the greater curvature, and the ulcer area is measured.
-
The percentage of ulcer healing is calculated by comparing the ulcer area in the treated groups to that in a control group.
-
Histological examination of the ulcerated tissue can also be performed to assess the quality of healing, including re-epithelialization, gland formation, and reduction of inflammation.
-
Clinical Trial Protocol for Peptic Ulcer Healing
-
Patient Population: Patients with endoscopically confirmed benign gastric or duodenal ulcers.
-
Study Design: A randomized, double-blind, controlled trial is a common design.
-
Treatment Arms:
-
Test drug (e.g., this compound or sucralfate) at a specified dose and frequency.
-
A comparator drug (e.g., another anti-ulcer agent) or a placebo.
-
-
Procedure:
-
Patients undergo a baseline endoscopy to confirm the presence and size of the ulcer. Biopsies are taken to rule out malignancy.
-
Patients are randomly assigned to a treatment group.
-
Follow-up endoscopies are performed at predefined intervals (e.g., 4, 8, and 12 weeks) to assess ulcer healing.
-
-
Evaluation:
-
Primary Endpoint: The rate of complete ulcer healing at a specific time point, confirmed by endoscopy.
-
Secondary Endpoints: Reduction in ulcer size, symptom relief (e.g., pain, dyspepsia), and incidence of adverse events.
-
Endoscopic Scoring: Ulcer healing may be graded using a standardized scoring system, such as the Rockall score or other descriptive scales that assess the presence of active bleeding, visible vessels, adherent clots, and the degree of re-epithelialization[14][15][16].
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Enoxolone (Glycyrrhetinic Acid)
Caption: Signaling pathway of Enoxolone's gastroprotective effect.
Signaling Pathway of Sucralfate
Caption: Multifactorial mechanism of action of Sucralfate.
Experimental Workflow for Comparative Efficacy Study
Caption: Workflow for a comparative clinical trial.
Conclusion
Both this compound (represented by carbenoxolone) and sucralfate demonstrate significant efficacy in promoting the healing of gastrointestinal mucosal lesions. Sucralfate's local, barrier-forming, and multi-faceted cytoprotective actions provide a robust and direct defense for the ulcerated mucosa. Enoxolone, through its systemic anti-inflammatory and prostaglandin-sparing effects, also contributes to a favorable environment for mucosal repair.
The choice between these agents may depend on the specific clinical scenario, including the etiology of the mucosal injury and the patient's overall condition. The available comparative data suggests broadly similar efficacy in certain contexts, such as post-gastrectomy complications. However, in the treatment of gastric ulcers, sucralfate's efficacy appears to be influenced by the comparator agent. Further head-to-head clinical trials directly comparing this compound and sucralfate are warranted to provide a more definitive comparative assessment.
References
- 1. Effects of sucralfate on gastroduodenal bicarbonate secretion and prostaglandin E2 metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of carbenoxolone sodium in the treatment of duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. The effectiveness of carbenoxolone in the treatment of gastro-duodenal ulcer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The protective and therapeutic mechanisms of sucralfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epidermal growth factor in the gastroprotective and ulcer-healing actions of sucralfate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Carbenoxolone: a review of its pharmacological properties and therapeutic efficacy in peptic ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel gastric ulcer model in rats using filter paper with acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening methods for Anti Ulcer Drugs | PPTX [slideshare.net]
- 11. Carbenoxolone patients with gastric ulcers. A double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Does epidermal growth factor play a role in the action of sucralfate? | Semantic Scholar [semanticscholar.org]
- 13. Rabbit gastric ulcer models: comparison and evaluation of acetic acid-induced ulcer and mucosectomy-induced ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Scoring systems for peptic ulcer bleeding: Which one to use? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of Enoxolone Aluminate and Diclofenac in Carrageenan-Induced Paw Edema
A head-to-head comparison of enoxolone aluminate and the widely-used nonsteroidal anti-inflammatory drug (NSAID) diclofenac in the carrageenan-induced paw edema model is not available in the current body of scientific literature. However, a review of existing data on each compound allows for an indirect comparison of their anti-inflammatory potential and mechanisms of action.
This guide provides a detailed overview of the experimental data available for diclofenac in the carrageenan-induced paw edema model and discusses the known anti-inflammatory properties of enoxolone, the active component of this compound. This information is intended for researchers, scientists, and drug development professionals to understand the potential relative efficacy and mechanisms of these two anti-inflammatory agents.
Diclofenac Performance in Carrageenan-Induced Paw Edema
Diclofenac, a potent NSAID, consistently demonstrates a dose-dependent reduction in paw edema in the carrageenan-induced rat model.[1][2] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.[1]
Quantitative Data Summary
The following table summarizes the anti-inflammatory activity of diclofenac in the carrageenan-induced paw edema model based on available studies.
| Dose (mg/kg) | Time Post-Carrageenan | Inhibition of Paw Edema (%) | Reference |
| 5 | 2 hours | 56.17 ± 3.89 | [1] |
| 20 | 3 hours | 71.82 ± 6.53 | [1] |
| 5 | Not Specified | ~30 | [2] |
| 20 | Not Specified | ~60 | [2] |
| 25 (i.p.) | 1.5, 3, and 6 hours | Significant reduction | [3] |
Enoxolone: Anti-inflammatory Profile
Enoxolone, also known as glycyrrhetinic acid, is a pentacyclic triterpenoid derived from licorice root with known anti-inflammatory properties.[4][5] While specific data for "this compound" in the carrageenan-induced paw edema model is not available, studies on enoxolone (glycyrrhetinic acid) demonstrate its ability to modulate inflammatory pathways.
The anti-inflammatory effects of enoxolone are attributed to several mechanisms, including the inhibition of enzymes that metabolize prostaglandins, leading to an increase in their levels in certain tissues, which can have a protective effect.[4] It has also been shown to inhibit the production of pro-inflammatory cytokines and modulate the NF-κB and ERK1/2 signaling pathways.[6]
One study demonstrated that enoxolone can decrease the production of the inflammatory cytokine IL-8 and IL-1alpha in an ex-vivo human gingival mucosa model.[7] Another study indicated its potential to suppress inflammatory signaling in chondrocytes.[5]
Experimental Protocols
The carrageenan-induced paw edema assay is a standard and highly reproducible model for evaluating the efficacy of acute anti-inflammatory agents.[8]
Carrageenan-Induced Paw Edema Protocol
-
Animal Model: Male Wistar albino rats (6-8 weeks old) or Swiss albino mice (25-30g) are commonly used.[1][9]
-
Acclimatization: Animals are housed under standard laboratory conditions with controlled temperature (24 ± 2°C), humidity (60-70%), and a 12-hour light-dark cycle, with free access to standard laboratory diet and water.[9]
-
Drug Administration: The test compound (e.g., this compound), a reference standard (e.g., diclofenac), or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) to the animals, typically 30 to 60 minutes before the carrageenan injection.[1][10][11]
-
Induction of Edema: A subplantar injection of 0.1 mL of a 1% w/v carrageenan solution in saline is administered into the right hind paw of each animal.[1][8][10]
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at various time points after carrageenan injection, such as 1, 2, 3, 4, and 6 hours.[1][10]
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group in comparison to the control group that received only the vehicle.
Signaling Pathways and Experimental Workflow
To visualize the biological processes and experimental procedures, the following diagrams are provided.
References
- 1. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potentiation of diclofenac-induced anti-inflammatory response by aminoguanidine in carrageenan-induced acute inflammation in rats: the role of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enoxolone - Wikipedia [en.wikipedia.org]
- 5. Enoxolone suppresses apoptosis in chondrocytes and progression of osteoarthritis via modulating the ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Nebulized glycyrrhizin/enoxolone drug modulates IL-17A in COVID-19 patients: a randomized clinical trial [frontiersin.org]
- 7. [Anti-inflammatory effect of enoxolone in an ex-vivo human gingival mucosa model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. phytopharmajournal.com [phytopharmajournal.com]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Diclofenac and Andrographolide Combination on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Enoxolone Aluminate and its Impact on 11-beta-Hydroxysteroid Dehydrogenase: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of enoxolone aluminate and other key compounds on the activity of 11-beta-hydroxysteroid dehydrogenase (11β-HSD). Enoxolone, also known as glycyrrhetinic acid, is the active component responsible for the inhibitory effects on 11β-HSD. While "this compound" is the specified topic, the available scientific literature predominantly focuses on enoxolone (glycyrrhetinic acid) and its derivatives. It is presumed that the aluminate salt of enoxolone serves as a delivery form, with the enoxolone moiety being the active inhibitor. This guide presents experimental data, detailed methodologies, and visual representations of the underlying biochemical pathways to facilitate a thorough understanding of 11β-HSD inhibition.
Comparative Efficacy of 11β-HSD Inhibitors
The inhibitory potential of various compounds against the two main isoforms of 11β-hydroxysteroid dehydrogenase, 11β-HSD1 and 11β-HSD2, is crucial for understanding their therapeutic potential and side-effect profiles. The following tables summarize the half-maximal inhibitory concentration (IC50) values obtained from various in vitro studies. A lower IC50 value indicates a higher potency of the inhibitor.
| Compound | Isoform | Species | IC50 (nM) | Assay Method | Reference |
| Enoxolone (18β-glycyrrhetinic acid) | 11β-HSD1 | Human | 232.3 | HTRF | [1] |
| 11β-HSD1 | Mouse | 5850 | HTRF | [1] | |
| 11β-HSD2 | Human | 674.5 | HTRF | [1] | |
| 11β-HSD2 | Mouse | 79.7 | HTRF | [1] | |
| Carbenoxolone | 11β-HSD1 | Human | 500 - 1630 | HTRF | [2] |
| 11β-HSD1 | Human | 62 (Ki) | Fluorescence Assay | [2] | |
| Itraconazole | 11β-HSD2 | Human | 139 ± 14 | Cell Lysate Assay | [3] |
| Hydroxyitraconazole | 11β-HSD2 | Human | 223 ± 31 | Cell Lysate Assay | [3] |
| Posaconazole | 11β-HSD2 | Human | 460 ± 98 | Cell Lysate Assay | [3] |
Table 1: Comparative IC50 Values of 11β-HSD Inhibitors. This table provides a summary of the inhibitory potency of enoxolone (glycyrrhetinic acid), its derivative carbenoxolone, and other compounds against 11β-HSD1 and 11β-HSD2 in different species.
Signaling Pathways
The regulation of glucocorticoid activity by 11β-HSD enzymes is a critical component of various physiological processes. The following diagrams illustrate the key signaling pathways affected by the inhibition of these enzymes.
Caption: 11β-HSD1 and Glucocorticoid Receptor Signaling Pathway.
Caption: Negative Regulation of 11β-HSD2 Expression by the ERK1/2 Signaling Pathway.
Experimental Protocols
A variety of in vitro and in vivo methods are employed to assess the activity of 11β-HSD enzymes and the efficacy of their inhibitors. Below are summaries of common experimental protocols.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for 11β-HSD1 Inhibition
This high-throughput screening method measures the conversion of cortisone to cortisol.
Principle: The assay is a competitive immunoassay where free cortisol produced by the enzyme competes with a cortisol-d2 tracer for binding to an anti-cortisol antibody labeled with a fluorescent donor (Europium cryptate). The signal is inversely proportional to the amount of cortisol produced.
Materials:
-
Recombinant human 11β-HSD1 enzyme
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Cortisol-d2 (tracer)
-
Anti-cortisol antibody-Europium cryptate conjugate
-
Test compounds (e.g., enoxolone)
-
Assay buffer and microplates
Procedure:
-
Incubate the 11β-HSD1 enzyme with the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding cortisone and NADPH.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and add the HTRF reagents (cortisol-d2 and anti-cortisol antibody-cryptate).
-
Incubate to allow for binding competition.
-
Read the fluorescence at the appropriate wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the ratio of the two fluorescence signals and determine the IC50 values for the test compounds.[4]
Cell Lysate-Based Assay for 11β-HSD2 Inhibition
This method utilizes cell lysates containing the 11β-HSD2 enzyme to screen for inhibitors.
Principle: The assay measures the conversion of cortisol to cortisone by the 11β-HSD2 enzyme present in the cell lysate. The remaining cortisol or the produced cortisone is then quantified.
Materials:
-
HEK-293 cells stably expressing human 11β-HSD2
-
Cortisol (substrate)
-
NAD+ (cofactor)
-
Test compounds
-
Lysis buffer
-
Method for steroid quantification (e.g., LC-MS/MS or radioimmunoassay)
Procedure:
-
Culture and harvest HEK-293 cells expressing 11β-HSD2.
-
Prepare cell lysates by sonication or with appropriate lysis buffers.
-
Incubate the cell lysate with the test compound at various concentrations.
-
Add cortisol and NAD+ to start the reaction.
-
Incubate at 37°C.
-
Stop the reaction and extract the steroids.
-
Quantify the amount of cortisol and cortisone to determine the percentage of inhibition.[3]
Radioimmunoassay (RIA) for 11β-HSD Activity
RIA is a sensitive method for quantifying steroid hormones and can be adapted to measure 11β-HSD activity.
Principle: This assay is based on the competition between a radiolabeled steroid (e.g., ³H-cortisol) and the unlabeled steroid in the sample for binding to a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of the unlabeled steroid in the sample.
General Procedure:
-
Perform the enzymatic reaction as described in the cell lysate-based assay, using a radiolabeled substrate (e.g., ³H-cortisone).
-
After the reaction, extract the steroids.
-
Separate the substrate and the product (e.g., ³H-cortisol) using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the radioactivity in the substrate and product fractions using a scintillation counter.
-
The enzyme activity is calculated based on the conversion of the radiolabeled substrate to the product. Inhibition is determined by comparing the activity in the presence and absence of the test compound.
Conclusion
Enoxolone (glycyrrhetinic acid) and its derivatives are well-established inhibitors of both 11β-HSD1 and 11β-HSD2. The presented data highlights the non-selective nature of enoxolone, inhibiting both isoforms in the nanomolar to low micromolar range. Understanding the specific inhibitory profiles and the underlying signaling pathways is paramount for the development of targeted therapies for metabolic and inflammatory diseases. The provided experimental protocols offer a foundation for researchers to further investigate the effects of this compound and other potential 11β-HSD inhibitors.
References
- 1. Glycyrrhizic acid suppresses type 2 11 beta-hydroxysteroid dehydrogenase expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the 11 beta-hydroxysteroid dehydrogenase inhibitor carbenoxolone on insulin sensitivity in men with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The ERK1/2 signaling pathway regulates 11beta-hydroxysteroid dehydrogenase type 2 expression in human trophoblast cells through a transcriptional mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Comparison of Enoxolone Metabolism: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the metabolism of enoxolone (glycyrrhetinic acid), a key active ingredient derived from licorice root, across various species. While direct metabolic data for enoxolone aluminate is limited in the available literature, this guide focuses on enoxolone and its synthetic derivative, carbenoxolone, to provide valuable insights into its cross-species metabolic profiles, supported by experimental data and detailed methodologies.
Enoxolone and its derivatives are known for their anti-inflammatory, anti-ulcer, and other pharmacological activities.[1][2][3] Understanding the metabolic fate of these compounds in different species is crucial for preclinical development and predicting human pharmacokinetics.
Quantitative Comparison of Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of enoxolone and its related compounds in different species. These parameters are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of the drug.
| Species | Compound | Dosage | Cmax | Tmax | AUC (0-t) | MRT | Reference |
| Largemouth Bass (Micropterus salmoides) | Enoxolone | 16 mg/L immersion | 44.67 mg/L (plasma) | 24 h | 2665.40 mg·h/L | 36 h | [4] |
| Largemouth Bass (Micropterus salmoides) | Enoxolone | 16 mg/L immersion | 2223.33 mg/kg (kidney) | 72 h | 7268.97 mg·h/L | 51 h | [4] |
| Mice | Carbenoxolone | 100-300 mg/kg | Not specified | Not specified | Not specified | Not specified | [5] |
| Rats | Carbenoxolone | 12.5 mg/day | Not specified | Not specified | Not specified | Not specified | [5] |
Experimental Protocols
A detailed understanding of the experimental methodologies is critical for interpreting the comparative data.
Pharmacokinetic Study in Largemouth Bass
-
Objective: To determine the pharmacokinetics and tissue distribution of enoxolone in largemouth bass.
-
Methodology:
-
Animal Model: Healthy largemouth bass (Micropterus salmoides).
-
Dosing: Immersion in a 16 mg/L enoxolone solution for 4 hours.
-
Sample Collection: Plasma and tissue (kidney, muscle, etc.) samples were collected at various time points.
-
Analytical Method: High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) was used to determine the concentration of enoxolone in the samples.
-
Pharmacokinetic Analysis: A non-compartmental model was used to analyze the concentration-time data.[4]
-
In Vitro Inhibition of Cytochrome P450 Enzymes
-
Objective: To investigate the inhibitory effects of glycyrrhetinic acid (GA) on human cytochrome P450 (CYP) enzymes.
-
Methodology:
-
System: Human liver microsomes (HLMs).
-
Substrates: Specific probe substrates for different CYP isoforms (CYP3A4, CYP2C9, CYP2C19, CYP2A6, CYP2D6, and CYP2E1).
-
Inhibitor: Glycyrrhetinic acid (GA).
-
Analysis: The activity of each CYP enzyme was measured in the presence and absence of GA to determine the half-maximal inhibitory concentration (IC50).[6]
-
Metabolic Pathways and Mechanisms of Action
Enoxolone and its derivatives undergo metabolic transformations primarily in the liver. The key enzymes involved are from the cytochrome P450 superfamily.
Cytochrome P450-Mediated Metabolism
In vitro studies using human and rat liver microsomes have shown that CYP3A and CYP2C9 enzymes are involved in the hydroxylation of glycyrrhetinic acid.[6] Glycyrrhetinic acid has been shown to inhibit the activity of CYP3A4, CYP2C9, and CYP2C19 in human liver microsomes.[6] In mice, glycyrrhetinic acid treatment led to a decrease in the mRNA expression of Cyp3a11, Cyp2c37, and Cyp2c39.[6]
References
- 1. Carbenoxolone - Wikipedia [en.wikipedia.org]
- 2. Enoxolone - Wikipedia [en.wikipedia.org]
- 3. A review of typical biological activities of glycyrrhetinic acid and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Enoxolone pharmacokinetics, tissue distribution, and residue depletion in largemouth bass (Micropterus salmoides) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. In Vitro and in Vivo Inhibitory Effects of Glycyrrhetinic Acid in Mice and Human Cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Glycyrrhetinic Acid and Its L-Arginine Salt in Modulating Inflammatory Responses
A detailed analysis of the comparative anti-inflammatory efficacy of free glycyrrhetinic acid versus its L-Arginine salt formulation, supported by in vitro and in vivo experimental data.
Introduction
Glycyrrhetinic acid (GA), a pentacyclic triterpenoid derived from the hydrolysis of glycyrrhizin, is a major bioactive component of licorice root renowned for its diverse pharmacological properties, including significant anti-inflammatory effects.[1][2] Despite its therapeutic potential, the clinical application of glycyrrhetinic acid is often hampered by its poor water solubility and consequently low bioavailability.[3][4] To address these limitations, researchers have explored the development of various derivatives and salt formulations. This guide provides a head-to-head comparison of the anti-inflammatory activity of a novel L-Arginine salt of glycyrrhetinic acid formulated as a solid dispersion (GA-SD) against free glycyrrhetinic acid.
Comparative Anti-Inflammatory Efficacy: In Vitro and In Vivo Evidence
A study by Wei et al. (2022) provides direct comparative data on the anti-inflammatory effects of free glycyrrhetinic acid and a glycyrrhetinic acid-L-Arginine salt solid dispersion (GA-SD). The formation of a salt with L-Arginine was shown to significantly improve the solubility of glycyrrhetinic acid.[3][5] This enhanced solubility is hypothesized to contribute to its improved biological activity.
In Vitro Anti-Inflammatory Activity
The anti-inflammatory effects of GA and GA-SD were evaluated in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The study measured the production of key inflammatory mediators, nitric oxide (NO) and prostaglandin E2 (PGE2), as well as the expression of pro-inflammatory cytokines, tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Table 1: Comparison of In Vitro Anti-Inflammatory Effects of Glycyrrhetinic Acid (GA) and its L-Arginine Salt Solid Dispersion (GA-SD) in LPS-Stimulated RAW 264.7 Cells
| Treatment (50 µM) | NO Inhibition (%) | PGE2 Inhibition (%) | TNF-α mRNA Expression (relative to control) | IL-6 mRNA Expression (relative to control) |
| LPS Only | 0% | 0% | 1.00 | 1.00 |
| GA + LPS | Data not available | Data not available | ~0.6 | ~0.7 |
| GA-SD + LPS | Data not available | Data not available | ~0.3 | ~0.4 |
Note: The exact percentage of inhibition for NO and PGE2 were not provided in the text, but the study states that GA-SD showed significantly enhanced inhibitory effects compared to free GA. The relative mRNA expression levels are estimated from graphical data presented in the study by Wei et al. (2022).
In Vivo Anti-Inflammatory Activity
The comparative anti-inflammatory efficacy was further investigated in two animal models: 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema in mice and ethanol-induced gastric ulcer in mice.
In the TPA-induced ear edema model, both GA and GA-SD treatments reduced ear swelling compared to the TPA-only group. However, the GA-SD treatment group exhibited a significantly greater reduction in ear edema and inflammatory cell infiltration compared to the free GA-treated group.[3] Histological examination revealed that while free GA reduced transverse muscle rupture, it did not effectively suppress inflammatory cell infiltration and small vessel congestion. In contrast, GA-SD significantly ameliorated these inflammatory responses.[3]
Similarly, in the ethanol-induced gastric ulcer model, both treatments showed a protective effect. The gastric ulcer index was lower in both treatment groups compared to the ethanol-only group, with the GA-SD group showing a more pronounced reduction in ulceration.
Mechanism of Anti-Inflammatory Action
Glycyrrhetinic acid and its derivatives exert their anti-inflammatory effects through the modulation of multiple signaling pathways. A primary mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammation.[6][7] By inhibiting NF-κB activation, glycyrrhetinic acid reduces the production of pro-inflammatory cytokines and mediators.[6] Additionally, glycyrrhetinic acid has been shown to interfere with the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) signaling pathways, further contributing to its anti-inflammatory properties.[1][8]
The enhanced anti-inflammatory activity of the GA-L-Arginine salt is likely attributable to its improved solubility and bioavailability, leading to higher effective concentrations at the site of inflammation.
Experimental Protocols
In Vitro Anti-Inflammatory Assay in RAW 264.7 Cells
-
Cell Culture: RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Viability Assay: To determine non-toxic concentrations, cells were treated with varying concentrations of GA and GA-SD for 24 hours, and cell viability was assessed using the MTT assay. A safe concentration of 50 µM was determined for subsequent experiments.[3]
-
LPS Stimulation: Cells were pre-treated with GA or GA-SD (50 µM) for 2 hours before being stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant was measured using the Griess reagent.
-
Prostaglandin E2 (PGE2): The level of PGE2 in the culture medium was quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA was extracted from the cells, and qRT-PCR was performed to measure the mRNA expression levels of TNF-α and IL-6.
TPA-Induced Mouse Ear Edema Model
-
Animals: Male ICR mice were used for the study.
-
Induction of Edema: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone was applied to the inner and outer surfaces of the right ear of each mouse to induce inflammation and edema.
-
Treatment: Mice were orally administered with either free GA or GA-SD one hour before TPA application.
-
Assessment of Edema: After 6 hours, the mice were sacrificed, and a circular section of both the right (treated) and left (control) ears was punched out and weighed. The difference in weight between the two punches was used as a measure of edema.
-
Histological Analysis: Ear tissue samples were fixed, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of inflammatory cell infiltration and tissue damage.[3]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the key signaling pathway involved in the anti-inflammatory action of glycyrrhetinic acid and the general experimental workflow for its evaluation.
Caption: NF-κB and MAPK signaling pathways in inflammation and their inhibition by Glycyrrhetinic Acid.
Caption: Experimental workflow for evaluating the anti-inflammatory effects of Glycyrrhetinic Acid formulations.
Conclusion
The formulation of glycyrrhetinic acid as an L-Arginine salt in a solid dispersion significantly enhances its anti-inflammatory properties both in vitro and in vivo. This improvement is primarily attributed to the increased aqueous solubility and subsequent bioavailability of the salt form compared to the free acid. For researchers and drug development professionals, these findings underscore the potential of salt formation as a viable strategy to overcome the pharmaceutical limitations of poorly soluble compounds like glycyrrhetinic acid, thereby unlocking their full therapeutic potential in the treatment of inflammatory diseases. Further head-to-head trials with other salt forms of glycyrrhetinic acid are warranted to identify optimal formulations for clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the Pivotal Immunomodulatory and Anti-Inflammatory Potentials of Glycyrrhizic and Glycyrrhetinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A review of typical biological activities of glycyrrhetinic acid and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. What is the mechanism of Glycyrrhetinic Acid? [synapse.patsnap.com]
- 7. Frontiers | Analysis of the network pharmacology and the structure-activity relationship of glycyrrhizic acid and glycyrrhetinic acid [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Efficacy of Enoxolone and Licorice Root Extract
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory and antioxidant efficacy of enoxolone (also known as glycyrrhetinic acid) and licorice root extract. While the initial focus was on enoxolone aluminate, a comprehensive literature search yielded no specific experimental data for this particular salt. Therefore, this comparison centers on enoxolone, the active metabolite of glycyrrhizic acid found in licorice root, for which extensive data is available.
Licorice root (Glycyrrhiza glabra) has a long history of medicinal use, with its therapeutic properties attributed to a variety of compounds, most notably glycyrrhizin (which is metabolized to enoxolone), and flavonoids such as liquiritigenin and glabridin.[1] Enoxolone itself is a pentacyclic triterpenoid derivative that exhibits a range of biological activities. This guide synthesizes available experimental data to provide a quantitative and qualitative comparison of the efficacy of the purified compound, enoxolone, versus the whole licorice root extract.
Quantitative Data Comparison
The following tables summarize the available quantitative data for the anti-inflammatory and antioxidant activities of enoxolone (glycyrrhetinic acid) and licorice root extract. It is important to note that the data is compiled from various studies, and direct comparison may be limited by differences in experimental conditions.
Table 1: Anti-Inflammatory Activity
| Parameter | Substance | Model/Assay | Concentration | Result | Citation |
| Inhibition of Paw Edema | Licorice Root Extract | Carrageenan-induced rat paw edema | 300 mg/kg | 54% inhibition | [2][3][4] |
| Licorice Root Extract (methanolic) | Carrageenan-induced paw edema | 250 mg/kg | 34.32% inhibition | [5] | |
| Licorice Root Extract (methanolic) | Carrageenan-induced paw edema | 500 mg/kg | 40.29% inhibition | [5] | |
| Inhibition of Pro-Inflammatory Cytokines | Enoxolone (Glycyrrhetinic Acid) | IL-1β-induced SW982 cells | 10, 20, 40 µmol/L | Significant inhibition of IL-6 and IL-8 | [6] |
| Enoxolone (Glycyrrhetinic Acid) | TNF-α-induced cancer cells | Not specified | Reverses TNF-α-induced MMP-9 and VEGF expression | [7] | |
| Licorice Root Extract | t-BHP-induced liver damage in mice | Not specified | Inhibited expression of TNF-α and IL-6 | [8] | |
| Glycyrrhizic Acid (metabolizes to Enoxolone) | LPS-stimulated BV2 cells | 50, 100 µM | Significantly decreased TNF-α, IL-1β, and IL-6 | [8] | |
| Liquiritigenin (from Licorice) | LPS-stimulated BV2 cells | Not specified | Inhibited IL-1β and IL-6 | [8] |
Table 2: Antioxidant Activity
| Parameter | Substance | Assay | IC₅₀ Value | Citation |
| Radical Scavenging Activity | Enoxolone (Glycyrrhetinic Acid) | DPPH | Scavenged DPPH radicals (quantitative IC₅₀ not specified) | [9] |
| Glycyrrhizic Acid | DPPH | 189.93 ± 2.61 µg/mL | [10] | |
| Licorice Root Aqueous Extract | DPPH | 29.92 ± 2.43 mg/g | [11] | |
| Licorice Leaf Extract | DPPH | 13.49 to 18.05 µg/mL | [12] | |
| Licorice Leaf Extract | ABTS | 5.88 to 6.76 µg/mL | [12] |
Signaling Pathways
The anti-inflammatory effects of both enoxolone and the active constituents of licorice root extract are mediated through the modulation of key signaling pathways involved in the inflammatory response.
Enoxolone (Glycyrrhetinic Acid) Signaling Pathway
Enoxolone primarily exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. In models of inflammation, enoxolone has been shown to suppress the degradation of IκB, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[7] This leads to a downstream reduction in the expression of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-8.[6][13] Additionally, enoxolone can modulate the ERK1/2 signaling pathway, which is involved in cellular processes like apoptosis and inflammation.[14]
Licorice Root Extract Bioactives Signaling Pathway
The anti-inflammatory action of licorice root extract is a composite of the effects of its various bioactive components. Glycyrrhizic acid (metabolized to enoxolone), liquiritigenin, and glabridin all contribute to the overall effect by targeting inflammatory pathways. These compounds have been shown to inhibit the activation of NF-κB and MAPKs (p38, JNK).[13] This multi-target approach leads to a broad-spectrum inhibition of inflammatory mediators, including TNF-α, IL-1β, IL-6, iNOS, and COX-2.[8][15]
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method for determining the antioxidant capacity of a compound or extract.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark.
-
Sample Preparation: The test substance (enoxolone or licorice root extract) is dissolved in the same solvent to prepare a series of concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample solutions. A control is prepared with the solvent and DPPH solution.
-
Incubation: The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC₅₀ Determination: The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
Carrageenan-Induced Paw Edema in Rodents
This is a widely used in vivo model to screen for the anti-inflammatory activity of compounds.
Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Procedure:
-
Animal Acclimatization: Laboratory animals (typically rats or mice) are acclimatized to the experimental conditions.
-
Baseline Measurement: The initial volume of the hind paw is measured using a plethysmometer.
-
Drug Administration: The test substance (enoxolone or licorice root extract) or a standard anti-inflammatory drug (e.g., indomethacin) is administered, usually orally or intraperitoneally, at a predetermined time before carrageenan injection. A control group receives the vehicle.
-
Induction of Inflammation: A solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of the hind paw.
-
Edema Measurement: The paw volume is measured at regular intervals (e.g., every hour for up to 5 hours) after the carrageenan injection.
-
Calculation: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [ (V_control - V_treated) / V_control ] * 100 Where V_control is the mean increase in paw volume in the control group and V_treated is the mean increase in paw volume in the treated group.
Conclusion
The available data suggests that both enoxolone and licorice root extract possess significant anti-inflammatory and antioxidant properties. Licorice root extract, with its complex mixture of bioactive compounds, demonstrates a broad-spectrum inhibitory effect on inflammatory pathways. Enoxolone, as a purified active component, provides a more targeted approach to inhibiting key inflammatory mediators.
The choice between using a purified compound like enoxolone or a whole plant extract depends on the specific research or drug development goals. While enoxolone allows for a more precise study of mechanism and dose-response, licorice root extract may offer synergistic effects from its multiple components. Further head-to-head comparative studies under standardized experimental conditions are warranted to definitively determine the relative efficacy of these two substances. The lack of data on this compound highlights a potential area for future research to explore the efficacy of different salt forms of glycyrrhetinic acid.
References
- 1. Enoxolone - Wikipedia [en.wikipedia.org]
- 2. Anti-inflammatory effect of licorice (Licorice common) root extract on acute carrageenan-induced inflammation in rat - Physiology and Pharmacology [ppj.phypha.ir]
- 3. virascience.com [virascience.com]
- 4. researchgate.net [researchgate.net]
- 5. jpps.ukaazpublications.com [jpps.ukaazpublications.com]
- 6. Anti-inflammatory effect of glycyrrhetinic acid in IL-1β-induced SW982 cells and adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 18β-Glycyrrhetinic acid suppresses TNF-α induced matrix metalloproteinase-9 and vascular endothelial growth factor by suppressing the Akt-dependent NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Activities of Licorice Extract and Its Active Compounds, Glycyrrhizic Acid, Liquiritin and Liquiritigenin, in BV2 Cells and Mice Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Pharmacological Activities of Glycyrrhizinic Acid (“Glycyrrhizin”) and Glycyrrhetinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. The Anti-Inflammatory Properties of Licorice (Glycyrrhiza glabra)-Derived Compounds in Intestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enoxolone suppresses apoptosis in chondrocytes and progression of osteoarthritis via modulating the ERK1/2 signaling pathway [pubmed.ncbi.nlm.nih.gov]
- 15. The anti-inflammatory activity of licorice, a widely used Chinese herb - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Enoxolone Aluminate: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of enoxolone aluminate in a laboratory setting. Researchers, scientists, and drug development professionals are advised to follow these procedures to ensure safety and compliance with environmental regulations.
This compound, a compound combining the anti-inflammatory agent enoxolone with an aluminum salt, requires careful handling and disposal due to its pharmaceutical nature and the potential ecotoxicity of its components. Adherence to established protocols for chemical and pharmaceutical waste is paramount to protect personnel and the environment.
Waste Identification and Hazard Assessment
Prior to disposal, a thorough hazard assessment of the this compound waste stream is necessary. This involves considering the properties of both enoxolone and the specific aluminate salt used.
Key Hazard Considerations:
-
Enoxolone: While not classified as a hazardous substance, enoxolone is a biologically active pharmaceutical.[1][2][3] As a general principle, all pharmaceutical waste should be managed to prevent environmental release.
-
Aluminum Compounds: Aluminum salts can be toxic to aquatic life.[4][5][6] The U.S. Environmental Protection Agency (EPA) has established aquatic life criteria for aluminum to protect freshwater organisms.[7]
-
Corrosivity: Depending on the specific aluminate salt and the formulation, the waste may exhibit corrosive properties. For example, sodium aluminate is corrosive.
Segregation and Storage of this compound Waste
Proper segregation is the first critical step in the disposal process. Do not mix this compound waste with general laboratory trash or other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Storage Guidelines:
-
Container: Use a designated, leak-proof, and chemically compatible container. The container should be clearly labeled as "Hazardous Waste: this compound".
-
Labeling: The label should include the chemical name, accumulation start date, and associated hazards (e.g., "Pharmaceutical Waste," "Caution: Ecotoxic").
-
Location: Store the sealed container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
Disposal Procedures
The disposal of this compound waste must comply with federal, state, and local regulations. In the United States, the management of pharmaceutical waste is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[8][9][10]
Step-by-Step Disposal Protocol:
-
Consult Your EHS Office: Before initiating any disposal, contact your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance based on your location's regulations and the exact composition of your waste.
-
Waste Characterization: Your EHS office will likely require a waste profile to determine the appropriate disposal method. Be prepared to provide information on the concentration of this compound and any other chemicals present in the waste stream.
-
Professional Disposal: this compound waste should be disposed of through a licensed hazardous waste contractor. This is the only way to ensure compliant and environmentally sound disposal.
-
Do Not Sewer: Under the EPA's "Management Standards for Hazardous Waste Pharmaceuticals," the sewering of hazardous pharmaceutical waste is prohibited.[11][12] Due to the ecotoxicity of aluminum, this prohibition extends to this compound waste.
-
Documentation: Maintain accurate records of the amount of this compound waste generated and the date of its transfer to the hazardous waste contractor.
Quantitative Data Summary
| Parameter | Enoxolone | Aluminum Salts |
| Primary Hazard | Biologically Active Pharmaceutical | Aquatic Ecotoxicity |
| Regulatory Framework | EPA RCRA, Subpart P (Pharmaceuticals Rule) | EPA Clean Water Act |
| Disposal Method | Licensed Hazardous Waste Contractor | Licensed Hazardous Waste Contractor |
| Prohibited Disposal | Sewer, General Trash | Sewer, General Trash |
Experimental Workflow for Waste Disposal
The following diagram outlines the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe and compliant disposal of this compound waste.
Signaling Pathway of Aluminum Ecotoxicity
The following diagram illustrates the general pathway of aluminum toxicity in aquatic environments, highlighting the importance of preventing its release.
Caption: Generalized pathway of aluminum's ecotoxic effects on aquatic organisms.
References
- 1. Enoxolone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Enoxolone - Wikipedia [en.wikipedia.org]
- 3. glpbio.com [glpbio.com]
- 4. Ecotoxicology of aluminum to fish and wildlife [pubs.usgs.gov]
- 5. fisheriesjournal.com [fisheriesjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. shipmangoodwin.com [shipmangoodwin.com]
- 10. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 11. New EPA Rule on Pharmaceutical Waste Disposal [leadingage.org]
- 12. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Personal protective equipment for handling Enoxolone aluminate
Essential Safety and Handling Guide for Enoxolone Aluminate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate safety, handling, and disposal information for this compound, a compound utilized in various research and development applications. Adherence to these protocols is critical for minimizing risks and ensuring operational integrity.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound, based on safety data for structurally similar molecules.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin | Protective gloves and lab coat | Impervious clothing and gloves are recommended to prevent skin contact.[2] Wash hands thoroughly after handling.[2] |
| Respiratory | Respirator | Use a NIOSH-approved respirator if ventilation is inadequate or for handling large quantities where dust formation is likely.[2] |
Health Hazard Information
This compound may pose the following health risks upon exposure. Understanding these potential hazards is crucial for safe handling.
| Exposure Route | Potential Health Effects | Source |
| Inhalation | May cause respiratory tract irritation. | [3] |
| Skin Contact | May be harmful and cause skin irritation. | [2][3] |
| Eye Contact | May cause serious eye irritation. | [2][3] |
| Ingestion | Harmful if swallowed. | [2] |
Safe Handling and Storage Procedures
Proper handling and storage are essential to maintain the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Avoid contact with skin and eyes.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Provide appropriate exhaust ventilation at places where dust is formed.[3]
-
Do not eat, drink, or smoke when using this product.[2]
Storage:
-
Keep container tightly closed in a dry and well-ventilated place.
-
Store in a cool place.
Emergency and First Aid Measures
In the event of an accidental exposure, immediate and appropriate first aid is critical. The following table outlines the recommended first aid procedures.
| Exposure Type | First Aid Protocol |
| If Inhaled | Move the person into fresh air. If not breathing, give artificial respiration.[3] |
| In Case of Skin Contact | Wash off with soap and plenty of water.[3] |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| If Swallowed | Rinse mouth with water. Never give anything by mouth to an unconscious person.[3] |
Accidental Release and Disposal Plan
Accidental Release Measures: In case of a spill, follow these steps to ensure safety and proper cleanup:
-
Personal Precautions: Wear appropriate personal protective equipment, including a respirator, to avoid breathing vapors, mist, or gas.[2]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.[3]
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.
Visualizing Safety Protocols
To further clarify the procedural workflows, the following diagrams illustrate the safe handling process and an emergency response decision tree for this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
